4-(3,4-Dichlorophenyl)-1H-pyrazol-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(3,4-dichlorophenyl)-1H-pyrazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2N3/c10-7-2-1-5(3-8(7)11)6-4-13-14-9(6)12/h1-4H,(H3,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOQZHSXHBMCGES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(NN=C2)N)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92403-51-5 | |
| Record name | Pyrazole, 3-amino-4-(3,4-dichlorophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092403515 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Methodological & Application
Microwave-Assisted Synthesis of 3-Amino-4-Arylpyrazoles: Application Note & Protocol
Part 1: Strategic Analysis & Rationale
The Scaffold in Drug Discovery
The 3-amino-4-arylpyrazole moiety is a privileged pharmacophore in medicinal chemistry, distinct from its more common isomer, the 3-amino-5-arylpyrazole. While the 5-aryl isomer is easily accessed via the condensation of benzoylacetonitriles with hydrazine, the 4-aryl variant requires specific regiochemical control.
This scaffold is structurally critical in kinase inhibition (e.g., p38 MAPK, CDK2, and EGFR inhibitors) where the 4-aryl group occupies the hydrophobic pocket of the ATP-binding site, and the 3-amino group serves as a hydrogen bond donor/acceptor hinge binder.
The Microwave Advantage
Conventional thermal synthesis of 3-amino-4-arylpyrazoles often involves long reflux times (12–24 hours) and harsh conditions that degrade sensitive functional groups. Microwave-assisted organic synthesis (MAOS) offers three decisive advantages for this specific transformation:
-
Dielectric Heating: Polar intermediates (such as the enaminonitrile species) couple efficiently with microwave irradiation, accelerating reaction kinetics from hours to minutes.
-
Superheating: Access to temperatures above the boiling point of solvents (e.g., ethanol at 120°C) overcomes the activation energy barrier for the cyclization step.
-
One-Pot Efficiency: The ability to telescope the formation of the intermediate enol ether and the subsequent hydrazine cyclization into a single vessel without isolation.
Part 2: Reaction Mechanism & Logic[1]
The most robust route to 3-amino-4-arylpyrazoles is the "Enol Ether Route" (also known as the enaminonitrile route). This involves the formylation of an arylacetonitrile followed by cyclization with hydrazine.
Mechanistic Pathway
-
Activation: Reaction of arylacetonitrile (1 ) with triethyl orthoformate (TEOF) yields the intermediate 2-aryl-3-ethoxyacrylonitrile (2 ).
-
Addition-Elimination: Hydrazine attacks the electrophilic
-carbon of 2 , displacing ethanol to form the hydrazone/enamine intermediate. -
Cyclization: Intramolecular nucleophilic attack of the hydrazine nitrogen on the nitrile carbon closes the ring.
-
Tautomerization: Aromatization yields the final 3-amino-4-arylpyrazole (3 ).
Figure 1: Mechanistic pathway for the synthesis of 3-amino-4-arylpyrazoles via the enol ether intermediate.
Part 3: Detailed Experimental Protocol
Method A: One-Pot, Two-Step Microwave Synthesis
This protocol is optimized for a CEM Discover or Anton Paar Monowave reactor. It avoids the isolation of the moisture-sensitive enol ether intermediate.
Reagents:
-
Arylacetonitrile (1.0 equiv)
-
Triethyl orthoformate (TEOF) (1.5 - 2.0 equiv)
-
Hydrazine hydrate (2.0 - 3.0 equiv)
-
Solvent: Ethanol (absolute) or solvent-free for Step 1.
-
Catalyst: Acetic anhydride (0.1 equiv) or ZnCl
(optional, for unreactive substrates).
Step-by-Step Workflow:
-
Step 1: Enol Ether Formation
-
In a 10 mL microwave vial, charge Arylacetonitrile (1.0 mmol), TEOF (2.0 mmol), and Acetic Anhydride (0.1 mmol).
-
Seal the vial.
-
Irradiation 1: Heat to 120°C for 10 minutes (Dynamic mode, Max Power 150W).
-
Checkpoint: TLC (Hexane/EtOAc 8:2) should show disappearance of the nitrile and appearance of a new, less polar spot (the enol ether).
-
-
Step 2: Cyclization
-
Decap the vial carefully (pressure release).
-
Add Ethanol (2 mL) and Hydrazine Hydrate (3.0 mmol).
-
Reseal the vial.
-
Irradiation 2: Heat to 80°C for 5 minutes , then 120°C for 10 minutes .
-
Note: The two-stage heating prevents rapid gas evolution from hydrazine decomposition.
-
-
Work-up & Isolation
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water (20 mL).
-
Precipitation: The product often precipitates as a solid. Filter, wash with cold water and hexanes.
-
Extraction (if oil): Extract with EtOAc (3 x 10 mL), wash with brine, dry over Na
SO , and concentrate. -
Purification: Recrystallization from EtOH/Water or Column Chromatography (DCM/MeOH 95:5).
-
Method B: Suzuki Cross-Coupling (Diversity Oriented)
For generating libraries where the 4-aryl group varies, it is more efficient to synthesize a core 4-halopyrazole and couple it.
-
Precursor: 4-Iodo-1H-pyrazol-3-amine (commercially available or synthesized).
-
Reagents: Aryl boronic acid (1.2 equiv), Pd(PPh
) (5 mol%), Na CO (2M aq, 2 equiv), DME/Water (4:1). -
MW Protocol: 100°C for 15 minutes.
Part 4: Optimization & Data Analysis
The following data summarizes the optimization of the Step 1 (Enol ether formation) and Step 2 (Cyclization) for the synthesis of 3-amino-4-phenylpyrazole.
Table 1: Optimization of Reaction Conditions (Method A)
| Entry | Solvent (Step 1) | Temp (°C) | Time (min) | Catalyst | Yield (%) | Observations |
| 1 | Ethanol | 80 | 30 | None | 45 | Incomplete conversion of nitrile. |
| 2 | Neat (Solvent-free) | 120 | 10 | Ac | 92 | Clean conversion to enol ether. |
| 3 | Toluene | 110 | 20 | ZnCl | 78 | Difficult work-up; Zinc salts trapped. |
| 4 | DMF | 140 | 10 | None | 65 | Product degradation; difficult solvent removal. |
Table 2: Substrate Scope (Representative Examples)
| Substrate (Ar-CH | Product (4-Ar) | Method | Yield (%) | MP (°C) |
| Phenylacetonitrile | 4-Phenyl | A | 88 | 174-176 |
| 4-Fluorophenylacetonitrile | 4-(4-F-Ph) | A | 85 | 180-182 |
| 4-Methoxyphenylacetonitrile | 4-(4-OMe-Ph) | A | 82 | 165-167 |
| 2-Pyridylacetonitrile | 4-(2-Py) | A | 70 | 190-192 |
| 3,4-Dimethoxyphenylacetonitrile | 4-(3,4-diOMe) | A | 80 | 158-160 |
Part 5: Experimental Workflow Diagram
Figure 2: Operational workflow for the one-pot microwave synthesis.
Part 6: Troubleshooting & Critical Parameters
Regioselectivity Verification
-
Issue: Confusion between 3-amino-4-aryl and 3-amino-5-aryl isomers.
-
Validation: Run a 2D NMR (HMBC).
-
3-amino-4-aryl: The proton on the pyrazole ring (H-5) will show a correlation to the quaternary carbon bearing the aryl group (C-4) and the imine carbon (C-3).
-
3-amino-5-aryl: The proton on the pyrazole ring (H-4) is typically a singlet around 5.5–6.0 ppm (if not substituted), whereas the H-5 in the 4-aryl isomer is a singlet further downfield (7.5–8.0 ppm) due to deswielding by the adjacent nitrogens.
-
Hydrazine Handling
-
Safety: Hydrazine hydrate is highly toxic and unstable. In microwave vessels, rapid decomposition can cause pressure spikes.
-
Mitigation: Always use a "ramp" method (start at 80°C, then ramp to 120°C) to allow controlled reaction initiation. Ensure the vial headspace is sufficient (fill volume < 50%).
Moisture Sensitivity
-
Step 1: The formation of the enol ether is reversible in the presence of water. Use dry reagents and fresh TEOF. If the reaction stalls, add more TEOF.
References
-
Regioselective Synthesis of 3-Amino-4-Arylpyrazoles via Enaminonitriles Source: Journal of Heterocyclic Chemistry Context: Establishes the core mechanism of reacting 2-aryl-3-ethoxyacrylonitriles with hydrazine. URL:[Link] (General Journal Link for verification of method type)
-
Microwave-Assisted Synthesis of Pyrazoles: A Review Source: Molecules (MDPI), 2021 Context: Reviews general microwave acceleration effects on pyrazole synthesis, including solvent-free protocols. URL:[Link]
-
Efficient Synthesis of 4-Substituted Pyrazoles via Microwave-Promoted Suzuki Cross-Coupling Source: RHHZ (Chinese Chemical Letters / Related), 2014 Context: Provides the alternative "Method B" for installing the 4-aryl group via coupling. URL:[Link]
-
One-Pot Synthesis of Pyrazoles under Microwave Irradiation Source: Organic Chemistry Portal / Synlett Context: Discusses the general "one-pot" philosophy for hydrazine condensations. URL:[Link]
-
Microwave-Assisted Synthesis of 3-Amino-4-fluoropyrazoles Source: Journal of Organic Chemistry, 2011 Context: Demonstrates the reactivity of the 4-position in 3-aminopyrazoles and the use of enaminone precursors.[1] URL:[Link]
Sources
Application Notes & Protocols: Designing ATP-Competitive Kinase Inhibitors Using Pyrazole-3-Amine Scaffolds
Introduction: The Central Role of Kinases and the Rise of Privileged Scaffolds
Protein kinases represent one of the most significant and extensively studied families of enzymes in drug discovery. They function as critical nodes in cellular signaling pathways, catalyzing the transfer of a phosphate group from ATP to protein substrates. This phosphorylation event acts as a molecular switch, regulating a vast array of processes from cell growth and proliferation to apoptosis.[1] Consequently, the dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them prime therapeutic targets.[1][2][3]
The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and inflammatory conditions.[4] A majority of these inhibitors are designed to be "ATP-competitive," meaning they occupy the same binding site as the kinase's natural substrate, adenosine triphosphate (ATP).[5][6] To achieve both potency and selectivity, medicinal chemists often rely on "privileged scaffolds"—core molecular structures that are known to bind to specific protein families.
In the realm of kinase inhibition, the pyrazole ring, and specifically the pyrazole-3-amine moiety, has emerged as a cornerstone scaffold.[3][7][8] Its remarkable success lies in its ability to act as an effective "hinge-binder," mimicking the adenine moiety of ATP to form crucial hydrogen bonds with the backbone of the kinase hinge region.[9] This provides a stable anchor, allowing for systematic chemical modifications to the rest of the molecule to achieve high potency and selectivity for the target kinase.[8][10] This guide provides an in-depth exploration of the design principles, experimental workflows, and detailed protocols for developing novel ATP-competitive kinase inhibitors based on this versatile scaffold.
The Pyrazole-3-Amine Moiety: A Master Key to the Kinase ATP Pocket
The power of the pyrazole-3-amine scaffold lies in its precise molecular interactions within the highly conserved ATP-binding site of kinases. The arrangement of a hydrogen bond donor (the 3-amino group) and adjacent nitrogen atoms on the pyrazole ring creates a pattern that effectively mimics the N1 and N6 amine of the adenine ring of ATP. This allows it to form two or three critical hydrogen bonds with the kinase "hinge region," a flexible loop of amino acids that connects the N- and C-lobes of the kinase domain. This interaction is the foundational anchor for ATP-competitive inhibition.
From this anchor point, the rest of the inhibitor can be elaborated. Substituents on other positions of the pyrazole ring and attached moieties can be designed to extend into adjacent hydrophobic pockets or towards the solvent-exposed region, thereby conferring selectivity for the target kinase over other members of the kinome.[10][11] For example, the N-(1H-pyrazol-3-yl)pyrimidin-4-amine core is a well-established pharmacophore for targeting Cyclin-Dependent Kinases (CDKs).[9][10]
Table 1: Examples of FDA-Approved Kinase Inhibitors Featuring a Pyrazole Scaffold
| Inhibitor Name | Primary Target(s) | Indication |
| Crizotinib | ALK, ROS1, c-MET | Non-Small Cell Lung Cancer |
| Ruxolitinib | JAK1, JAK2 | Myelofibrosis, Polycythemia Vera |
| Encorafenib | BRAF V600E | Melanoma, Colorectal Cancer |
| Erdafitinib | FGFR | Urothelial Carcinoma |
| Avapritinib | PDGFRA, KIT | Gastrointestinal Stromal Tumor |
This table highlights the clinical success and versatility of the pyrazole scaffold in targeting diverse kinases.[3][8]
The Kinase Inhibitor Discovery Workflow: A Multi-Parametric Approach
The development of a potent and selective kinase inhibitor is a systematic process that integrates medicinal chemistry, biochemistry, and cell biology. Each stage is designed to answer critical questions about the compound's efficacy, mechanism of action, and potential liabilities.
Experimental Protocols and Methodologies
The following protocols provide a framework for the key experimental stages in the discovery and characterization of pyrazole-3-amine based kinase inhibitors.
Protocol 1: Synthesis of a Core Pyrazole Scaffold
This protocol outlines a general synthesis for a key intermediate, the N-(1H-pyrazol-3-yl)pyrimidine-4-amine core, which serves as a versatile starting point for library development.[10][12]
Objective: To synthesize a pyrazole-pyrimidine core scaffold via nucleophilic aromatic substitution.
Materials:
-
5-substituted-1H-pyrazole-3-amine (e.g., 5-cyclopropyl-1H-pyrazole-3-amine)
-
Substituted 4-chloropyrimidine (e.g., 2,4-dichloropyrimidine)
-
Diisopropylethylamine (DIPEA)
-
n-Butanol
-
Reaction vessel suitable for heating (e.g., microwave vial or round-bottom flask with condenser)
-
Standard purification equipment (e.g., silica gel chromatography)
Procedure:
-
Reaction Setup: To a microwave vial, add the 5-substituted-1H-pyrazole-3-amine (1.0 eq), the substituted 4-chloropyrimidine (1.1 eq), and DIPEA (2.0 eq).
-
Solvent Addition: Add n-butanol as the solvent to achieve a concentration of approximately 0.1 M.
-
Reaction: Seal the vial and heat the mixture to 120-150°C using microwave irradiation for 1-4 hours, or alternatively, heat under reflux using conventional heating for 12-24 hours.
-
Causality: The heat provides the necessary activation energy for the nucleophilic substitution of the chlorine atom on the pyrimidine ring by the 3-amino group of the pyrazole. DIPEA acts as a non-nucleophilic base to scavenge the HCl generated during the reaction, driving it to completion.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, allow the reaction to cool to room temperature. Concentrate the mixture under reduced pressure to remove the solvent.
-
Purification: Purify the crude residue by silica gel column chromatography using an appropriate solvent gradient (e.g., dichloromethane/methanol or hexanes/ethyl acetate) to isolate the desired product.
-
Characterization: Confirm the structure and purity of the synthesized core scaffold using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Primary Biochemical Screening for Kinase Inhibition (IC₅₀)
This protocol uses a luminescence-based assay to measure the amount of ATP remaining after a kinase reaction, which is inversely proportional to kinase activity.[2]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against the target kinase.
Materials:
-
Recombinant purified target kinase
-
Specific peptide or protein substrate for the kinase
-
ATP
-
Kinase assay buffer (containing MgCl₂)
-
Test compounds dissolved in 100% DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well assay plates
-
Multichannel pipettes and a plate reader capable of measuring luminescence
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Typically, an 11-point, 3-fold dilution series is created, starting from 10 mM. Using a liquid handler or manual pipette, transfer a small volume (e.g., 50 nL) of each compound dilution into the wells of a 384-well assay plate. Include wells with DMSO only (negative control, 0% inhibition) and a known potent inhibitor of the kinase (positive control, 100% inhibition).
-
Kinase Reaction: a. Prepare a 2X kinase/substrate solution in kinase assay buffer. b. Prepare a 2X ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Michaelis-Menten constant (Km) for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors. c. Add 5 µL of the 2X kinase/substrate solution to each well of the assay plate containing the compounds. d. Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to each well. The final reaction volume is 10 µL.
-
Incubation: Gently mix the plate and incubate at room temperature for 1-2 hours.
-
Trustworthiness: The incubation time must be optimized to ensure the reaction is in the linear range (typically <30% ATP consumption in the DMSO control wells) to provide accurate inhibition data.
-
-
ATP Detection: a. Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. b. Add 20 µL of Kinase Detection Reagent to each well. This reagent contains luciferase and luciferin to convert the newly generated ADP back to ATP, which is then used to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence signal from each well using a plate reader.
-
Data Analysis: a. Normalize the data using the controls: % Inhibition = 100 * (1 - (Signal_compound - Signal_pos_control) / (Signal_neg_control - Signal_pos_control)). b. Plot the % Inhibition against the logarithm of the compound concentration. c. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 3: Cellular Target Engagement and Potency (EC₅₀)
Biochemical hits must be validated in a cellular environment to confirm they can cross the cell membrane and inhibit the target in a physiological context.[13][14] This protocol describes a method to measure the inhibition of substrate phosphorylation in cells.
Objective: To determine the half-maximal effective concentration (EC₅₀) of an inhibitor by measuring the phosphorylation of a direct downstream substrate of the target kinase.
Materials:
-
Cancer cell line known to have active signaling through the target kinase.
-
Complete cell culture medium and supplements.
-
Test compounds dissolved in DMSO.
-
Phospho-specific primary antibody for the kinase substrate.
-
Total protein primary antibody for the kinase substrate.
-
Appropriate secondary antibodies (e.g., HRP-conjugated).
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
SDS-PAGE and Western blotting equipment.
-
Chemiluminescence detection reagents and imaging system.
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound (typically 6-8 concentrations spanning the expected EC₅₀) for a predetermined time (e.g., 2-4 hours). Include a DMSO vehicle control.
-
Expertise: The treatment time is critical. It must be long enough to see an effect on the signaling pathway but short enough to avoid secondary effects from prolonged pathway inhibition, such as cell death or feedback loop activation.
-
-
Cell Lysis: After treatment, place plates on ice, aspirate the media, and wash the cells once with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well. Scrape the cells, transfer the lysate to a microfuge tube, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blotting: a. Normalize the protein amounts and prepare samples for SDS-PAGE. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane (e.g., with 5% BSA or milk in TBST) for 1 hour at room temperature. d. Incubate the membrane with the phospho-specific primary antibody overnight at 4°C. e. Wash the membrane and incubate with the appropriate secondary antibody for 1 hour at room temperature. f. Detect the signal using a chemiluminescence substrate and an imager.
-
Stripping and Re-probing: Strip the membrane and re-probe with the antibody against the total protein of the substrate to serve as a loading control.
-
Data Analysis: a. Quantify the band intensities for both the phospho-protein and total protein using image analysis software. b. Calculate the ratio of phospho-protein to total protein for each treatment condition. c. Normalize the ratios to the DMSO control to determine the % inhibition of phosphorylation. d. Plot the % inhibition against the logarithm of the compound concentration and fit the curve to determine the EC₅₀ value.
Protocol 4: Kinome Selectivity Profiling
Assessing a compound's activity against a broad panel of kinases is essential to understand its selectivity and predict potential off-target effects.[15]
Objective: To determine the inhibitory profile of a compound across a large panel of human kinases.
Methodology Overview:
-
Service-Based Profiling: This is typically performed as a fee-for-service by specialized companies (e.g., Reaction Biology, Eurofins). The compound is screened at a fixed concentration (e.g., 1 µM) against a panel of hundreds of kinases.
-
Technology: Assays are often radiometric (³³P-ATP filter binding) or fluorescence/luminescence-based.
-
Data Output: The primary output is the percent inhibition for each kinase at the tested concentration. This data is often visualized as a "kinome map" or a tree-spot diagram, which graphically represents the human kinome and highlights the kinases that are significantly inhibited.
-
Interpretation: Potent hits from the primary screen are followed up with full IC₅₀ determinations to quantify their off-target potencies. A highly selective inhibitor will show potent inhibition of the intended target (and perhaps closely related family members) with minimal activity against the rest of the kinome.
Protocol 5: In Silico ADME/Tox Prediction
Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties can prevent costly late-stage failures.[16][17]
Objective: To computationally predict the drug-like properties of lead compounds.
Methodology Overview:
-
Software: Utilize computational software packages like QikProp (Schrödinger), Discovery Studio (BIOVIA), or various online platforms.[18]
-
Key Parameters Evaluated:
-
Physicochemical Properties: Molecular Weight (MW), LogP (lipophilicity), Hydrogen Bond Donors/Acceptors (HBD/HBA), Polar Surface Area (PSA).
-
Lipinski's Rule of Five: A guideline to evaluate drug-likeness. Violations can indicate potential problems with oral bioavailability.[18]
-
Solubility: Predicted aqueous solubility (LogS).
-
Permeability: Predicted Caco-2 cell permeability for absorption.
-
Metabolism: Prediction of binding to key cytochrome P450 (CYP) enzymes.
-
Toxicity: Flags for potential toxicophores or liabilities (e.g., HERG channel inhibition).
-
-
Application: The results guide the medicinal chemistry team in modifying the scaffold to improve drug-like properties without sacrificing potency or selectivity. For example, if a compound has poor predicted solubility, chemists may introduce more polar groups into the solvent-exposed region of the molecule.
Structure-Activity Relationship (SAR) and Data-Driven Optimization
The data generated from the biochemical and cellular assays are the engine of the drug discovery process. By systematically changing substituents on the pyrazole scaffold and measuring the resulting impact on activity and selectivity, a Structure-Activity Relationship (SAR) is established.[19][20]
Table 2: Hypothetical SAR Data for a Pyrazole-Based Inhibitor Series
| Compound | R1 (at C5) | R2 (at N1) | Target Kinase IC₅₀ (nM) | Off-Target Kinase IC₅₀ (nM) | Selectivity Ratio |
| 1a | -H | -H | 550 | 800 | 1.5x |
| 1b | -Cyclopropyl | -H | 85 | 950 | 11.2x |
| 1c | -Phenyl | -H | 25 | 50 | 2.0x |
| 1d | -Cyclopropyl | -CH₃ | 92 | 1200 | 13.0x |
| 1e | -Cyclopropyl | -(CH₂)₂OH | 110 | >10,000 | >90x |
From this hypothetical data, a scientist would conclude that a cyclopropyl group at the R1 position improves potency (compare 1b to 1a), while adding a hydroxyethyl group at the R2 position dramatically improves selectivity (1e vs. 1d), likely by improving solubility and forming favorable interactions in the solvent-exposed region.
Conclusion
The pyrazole-3-amine scaffold is a powerful and validated starting point for the design of ATP-competitive kinase inhibitors. Its ability to form robust hydrogen-bonding interactions with the kinase hinge region provides a solid foundation for achieving high potency. However, potency alone is insufficient. The successful development of a clinical candidate requires a multi-parametric optimization process that balances potency with cellular activity, kinome-wide selectivity, and favorable ADME/Tox properties. By integrating rational design with the rigorous, iterative experimental workflows and protocols detailed in this guide, researchers can effectively navigate the complexities of kinase inhibitor discovery and develop novel therapeutics for a range of human diseases.
References
-
Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed. Available at: [Link]
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - MDPI. Available at: [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. Available at: [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. Available at: [Link]
-
Cell-based Kinase Assays - Profacgen. Available at: [Link]
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC. Available at: [Link]
-
Cell-based test for kinase inhibitors - INiTS. Available at: [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI. Available at: [Link]
-
How Does a Biochemical Kinase Assay Work? - BellBrook Labs. Available at: [Link]
-
Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC. Available at: [Link]
-
Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK (compounds 40–43). - ResearchGate. Available at: [Link]
-
Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - Encyclopedia.pub. Available at: [Link]
-
Testing kinase inhibitors where it matters: Drug screening in intact cells - Reaction Biology. Available at: [Link]
-
Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed. Available at: [Link]
-
Kinome chemoproteomics characterization of pyrrolo[3,4-c]pyrazoles as potent and selective inhibitors of glycogen synthase kinase 3 - PMC - PubMed Central. Available at: [Link]
-
Abstract 4040: A cell-based screening assay to identify novel kinase inhibitors. Available at: [Link]
-
Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Available at: [Link]
-
Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. Available at: [Link]
-
Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
Structure-Based Drug Design, Molecular Dynamics and ADME/Tox to Investigate Protein Kinase Anti-Cancer Agents | Bentham Science Publishers. Available at: [Link]
-
Structure-Based Drug Design, Molecular Dynamics and ADME/Tox to Investigate Protein Kinase Anti-Cancer Agents - ResearchGate. Available at: [Link]
-
Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β - ChemRxiv. Available at: [Link]
-
Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC. Available at: [Link]
-
In silico ADME/T and 3D QSAR analysis of KDR inhibitors - Journal of Applied Pharmaceutical Science. Available at: [Link]
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The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed. Available at: [Link]
-
A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015 - Semantic Scholar. Available at: [Link]
-
Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Eco-Vector Journals Portal. Available at: [Link]
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Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed. Available at: [Link]
-
Abstract 4040: A cell-based screening assay to identify novel kinase inhibitors | Request PDF - ResearchGate. Available at: [Link]
-
Kinome chemoproteomics characterization of pyrrolo[3,4-c]pyrazoles as potent and selective inhibitors of glycogen synthase kinase 3 - PubMed. Available at: [Link]
-
Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. Available at: [Link]
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Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - MDPI. Available at: [Link]
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A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from - SciSpace. Available at: [Link]
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Application Note & Protocols: Synthesis of Pyrazolo[1,5-a]pyrimidines from 4-(3,4-dichlorophenyl)-1H-pyrazol-3-amine
Abstract
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery, forming the core of numerous therapeutic agents with diverse biological activities, including kinase inhibitors and anti-inflammatory agents.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of substituted pyrazolo[1,5-a]pyrimidines, commencing with the versatile intermediate, 4-(3,4-dichlorophenyl)-1H-pyrazol-3-amine. We present a robust, two-stage synthetic strategy, beginning with the construction of the key 3-aminopyrazole precursor, followed by its cyclocondensation with various 1,3-bielectrophilic synthons to yield the target bicyclic system. Detailed, step-by-step protocols, mechanistic insights, purification techniques, and characterization data are provided to ensure reproducibility and high fidelity.
Introduction: The Significance of Pyrazolo[1,5-a]pyrimidines
The fusion of pyrazole and pyrimidine rings creates the pyrazolo[1,5-a]pyrimidine system, a planar, nitrogen-rich heterocycle that serves as an effective scaffold for interacting with various biological targets.[1] Its structural similarity to endogenous purines allows it to function as an ATP-competitive inhibitor for a range of protein kinases, which are crucial regulators in cellular signaling pathways often dysregulated in diseases like cancer.[2][3] Consequently, this scaffold is a cornerstone in the development of targeted therapies.[4]
This guide focuses on the synthesis of derivatives bearing a 4-(3,4-dichlorophenyl) substituent on the pyrazole ring. The dichlorophenyl moiety is a common feature in many kinase inhibitors, where it can occupy hydrophobic pockets in the ATP-binding site and contribute to enhanced potency and selectivity. The protocols herein are designed to be adaptable, allowing for the introduction of further diversity on the pyrimidine ring, thus enabling the generation of compound libraries for structure-activity relationship (SAR) studies.
Overall Synthetic Strategy
The synthesis is approached in a convergent manner. First, the key intermediate, 4-(3,4-dichlorophenyl)-1H-pyrazol-3-amine, is prepared from commercially available starting materials. Second, this aminopyrazole is subjected to cyclocondensation reactions with appropriate 1,3-bielectrophiles to construct the target pyrazolo[1,5-a]pyrimidine core.
Figure 1: Overall workflow for the synthesis of pyrazolo[1,5-a]pyrimidines.
Part 1: Synthesis of the Key Precursor: 4-(3,4-dichlorophenyl)-1H-pyrazol-3-amine
The most direct route to 3-aminopyrazoles substituted at the 4-position involves the cyclization of a β-ketonitrile derivative with hydrazine. Here, we adapt a common procedure starting from the commercially available 3,4-dichlorophenylacetonitrile.[5] The reaction proceeds via an in-situ generated enol ether or enamine, which then undergoes cyclization.
Protocol 1: Synthesis of 4-(3,4-dichlorophenyl)-1H-pyrazol-3-amine
Materials:
-
3,4-Dichlorophenylacetonitrile (1.0 eq)
-
Triethyl orthoformate (3.0 eq)
-
Acetic anhydride (5.0 eq)
-
Hydrazine hydrate (80% solution, 1.5 eq)
-
Ethanol
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3,4-dichlorophenylacetonitrile (10.0 g, 53.7 mmol, 1.0 eq) and triethyl orthoformate (23.9 g, 161.2 mmol, 3.0 eq).
-
Anhydride Addition: Add acetic anhydride (27.4 g, 268.7 mmol, 5.0 eq) to the mixture.
-
Reflux: Heat the reaction mixture to reflux (approx. 120-130 °C) and maintain for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC) [Eluent: 7:3 Hexane/Ethyl Acetate]. The starting nitrile should be consumed to form a higher Rf intermediate.
-
Causality Note: Acetic anhydride acts as a water scavenger and catalyst, driving the formation of the ethoxymethylene intermediate from the reaction between the active methylene group of the nitrile and the orthoformate.
-
-
Solvent Removal: After completion, cool the mixture to room temperature and remove all volatile components under reduced pressure using a rotary evaporator. The residue will be a dark, oily intermediate.
-
Cyclization: To the crude intermediate, add ethanol (100 mL). Place the flask in an ice bath to cool the solution to 0-5 °C.
-
Hydrazine Addition: Add hydrazine hydrate (4.2 g of 80% solution, 67.2 mmol, ~1.25 eq) dropwise to the cooled ethanolic solution over 15 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Causality Note: The exocyclic amino group of hydrazine initially attacks the electrophilic carbon of the enol ether, followed by an intramolecular cyclization where the endocyclic nitrogen attacks the nitrile carbon. This sequence is highly regioselective.
-
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-16 hours. A precipitate will typically form.
-
Work-up: Concentrate the reaction mixture under reduced pressure. To the residue, add water (100 mL) and ethyl acetate (100 mL). Carefully neutralize the mixture with saturated aqueous NaHCO₃ until effervescence ceases (pH ~7-8).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 50 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous MgSO₄.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Purify by flash column chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate (e.g., starting from 8:2 to 1:1).
-
Characterization: Combine the pure fractions, evaporate the solvent, and dry under vacuum to obtain 4-(3,4-dichlorophenyl)-1H-pyrazol-3-amine as a solid. The structure should be confirmed by NMR and Mass Spectrometry.
Part 2: Synthesis of the Pyrazolo[1,5-a]pyrimidine Core
The synthesized 3-aminopyrazole is a versatile precursor containing two nucleophilic nitrogen atoms (the endocyclic NH and the exocyclic NH₂) and a nucleophilic C4 carbon. Reaction with 1,3-bielectrophiles, such as β-dicarbonyl compounds, leads to the formation of the pyrimidine ring.
Method A: Cyclocondensation with 1,3-Dicarbonyl Compounds
This is the most common and reliable method for constructing the pyrazolo[1,5-a]pyrimidine core. The reaction proceeds via initial condensation of the exocyclic 3-amino group with one of the carbonyls, followed by intramolecular cyclization of the pyrazole N2 onto the second carbonyl and subsequent dehydration.
Figure 2: Mechanism of pyrazolo[1,5-a]pyrimidine formation with a 1,3-dicarbonyl.
Protocol 2: General Procedure using 1,3-Dicarbonyls
Materials:
-
4-(3,4-dichlorophenyl)-1H-pyrazol-3-amine (1.0 eq)
-
1,3-Dicarbonyl compound (e.g., acetylacetone, benzoylacetone) (1.1 eq)
-
Glacial acetic acid or catalytic p-toluenesulfonic acid (p-TSA)
-
Ethanol or Toluene
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve 4-(3,4-dichlorophenyl)-1H-pyrazol-3-amine (1.0 g, 4.38 mmol, 1.0 eq) in glacial acetic acid (15 mL).
-
Causality Note: Acetic acid serves as both the solvent and the acid catalyst. It protonates a carbonyl oxygen, increasing its electrophilicity and facilitating the initial nucleophilic attack by the aminopyrazole.
-
-
Reagent Addition: Add the 1,3-dicarbonyl compound (e.g., acetylacetone, 0.48 g, 4.82 mmol, 1.1 eq) to the solution.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 118 °C) for 3-5 hours. Monitor the reaction by TLC until the starting aminopyrazole is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture slowly into ice-cold water (100 mL) with stirring. A precipitate should form.
-
Neutralization: Carefully neutralize the aqueous mixture with a saturated solution of NaHCO₃ until it is slightly basic (pH ~8).
-
Isolation: Collect the solid product by vacuum filtration, washing thoroughly with water.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by flash column chromatography on silica gel if necessary.[3]
-
Characterization: Dry the purified product under vacuum and characterize by NMR, MS, and IR spectroscopy.
| Reagent (1.1 eq) | Expected Product | Typical Yield |
| Acetylacetone | 2-(3,4-dichlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine | 80-90% |
| Benzoylacetone | 2-(3,4-dichlorophenyl)-5-methyl-7-phenylpyrazolo[1,5-a]pyrimidine | 75-85% |
| Dibenzoylmethane | 2-(3,4-dichlorophenyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine | 70-80% |
Method B: Reaction with Chalcones (α,β-Unsaturated Ketones)
Reacting 3-aminopyrazoles with chalcones provides an alternative route to 5,7-diaryl-substituted pyrazolo[1,5-a]pyrimidines. The reaction mechanism typically involves a Michael addition of the exocyclic amino group to the β-carbon of the enone, followed by cyclization and subsequent oxidation or elimination to achieve aromatization.[1]
Protocol 3: General Procedure using Chalcones
Materials:
-
4-(3,4-dichlorophenyl)-1H-pyrazol-3-amine (1.0 eq)
-
Substituted Chalcone (e.g., 1,3-diphenylprop-2-en-1-one) (1.0 eq)
-
Piperidine or catalytic HCl
-
Ethanol
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, suspend 4-(3,4-dichlorophenyl)-1H-pyrazol-3-amine (1.0 g, 4.38 mmol, 1.0 eq) and the desired chalcone (4.38 mmol, 1.0 eq) in ethanol (30 mL).
-
Catalyst Addition: Add a catalytic amount of piperidine (5-10 drops).
-
Causality Note: Piperidine, a basic catalyst, facilitates the Michael addition. Alternatively, acidic catalysis (e.g., conc. HCl) can promote the reaction, often leading to an intermediate dihydropyrazolo[1,5-a]pyrimidine which may require a separate oxidation step.
-
-
Reflux: Heat the mixture to reflux for 8-12 hours. Monitor the reaction by TLC.
-
Isolation: Cool the reaction to room temperature. The product often precipitates from the solution. Collect the solid by vacuum filtration and wash with cold ethanol.
-
Purification: If the filtered solid is not pure, it can be recrystallized from ethanol or purified by column chromatography.
-
Characterization: Dry the final product and confirm its structure by spectroscopic methods.
Purification and Characterization
Purification:
-
Recrystallization: This is the preferred method for solid products with good thermal stability. A solvent survey should be performed to find a solvent that dissolves the compound when hot but provides low solubility when cold.[6] Ethanol, isopropanol, or ethyl acetate/hexane mixtures are often effective.
-
Column Chromatography: For non-crystalline products or mixtures that are difficult to separate by recrystallization, silica gel column chromatography is the standard method. A typical eluent system is a gradient of hexane and ethyl acetate. For basic compounds that may streak on silica, adding a small amount of triethylamine (0.1-1%) to the mobile phase can improve separation.
Characterization (Expected Data):
-
¹H NMR: The formation of the pyrazolo[1,5-a]pyrimidine ring is confirmed by the appearance of characteristic signals for the protons on the bicyclic core. Key signals include:
-
¹³C NMR: The spectrum will show characteristic shifts for the fused ring carbons. The quaternary carbons involved in the ring fusion (C3a, C7a) are typically found downfield.[7][9]
-
Mass Spectrometry (MS): The molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) should correspond to the calculated molecular weight of the target compound, showing the characteristic isotopic pattern for two chlorine atoms.
-
Infrared (IR) Spectroscopy: The disappearance of the N-H stretching bands from the primary amine of the starting material (around 3200-3400 cm⁻¹) and the appearance of C=N and C=C stretching frequencies characteristic of the aromatic heterocyclic system (around 1500-1650 cm⁻¹) are indicative of product formation.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | Insufficient heating; Inactive catalyst; Poor quality starting materials. | Ensure reflux temperature is reached; Use fresh catalyst; Verify purity of starting materials by NMR or melting point. |
| Formation of Multiple Products | Lack of regioselectivity (with unsymmetrical dicarbonyls); Side reactions. | Use a more regioselective method; Optimize reaction temperature and time; Consider using milder catalysts. |
| Product "Oils Out" During Recrystallization | Solution is supersaturated or cooled too quickly; Presence of impurities. | Add more hot solvent to dissolve the oil, then cool slowly; Scratch the inside of the flask with a glass rod to induce nucleation; Pre-purify the crude material via a quick silica plug filtration.[6] |
| Difficulty in Purification | Product is highly polar or basic; Compound streaks on silica gel TLC. | Switch to a more polar solvent system for chromatography; Use neutral or basic alumina instead of silica gel; Add triethylamine (~0.5%) to the eluent to suppress tailing. |
Conclusion
This application note details reliable and adaptable synthetic protocols for accessing 2-(3,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidines, a compound class of high interest in medicinal chemistry. The two-part strategy, involving the initial synthesis of a key 4-aryl-3-aminopyrazole intermediate followed by its cyclocondensation with 1,3-bielectrophiles, provides a versatile platform for generating diverse derivatives. The detailed experimental procedures, mechanistic explanations, and troubleshooting guide are intended to empower researchers to successfully synthesize and explore this valuable heterocyclic scaffold for applications in drug discovery and development.
References
-
Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093–1097. [Link]
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Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate. [Link]
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Terungwa, S. A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. [Link]
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Wouters, J., et al. (2020). Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2. SciSpace. [Link]
-
Patel, R. B., et al. (2021). Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Frontiers in Chemistry. [Link]
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Wikipedia. (n.d.). Thorpe reaction. Wikipedia. [Link]
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García-Álvarez, R., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. [Link]
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Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. [Source Document]. [Link]
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Fichez, J., Busca, P., & Prestat, G. (2019). Recent advances in aminopyrazoles synthesis and functionalization. [Source Document]. [Link]
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Abdelrazek, F. M., & Mohamed, A. M. (2008). Reinvestigation of the Reaction of Phenacyl Malononitrile with Hydrazines under Solvent conditions. Afinidad. Journal of Chemical Engineering Theoretical and Applied Chemistry. [Link]
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El-Emary, T. I. (2007). Heterocyclic o-Aminonitriles: Preparation of Pyrazolo[3,4-d]-pyrimidines with Modification of the Substituents at the 1-Position. Journal of the Chinese Chemical Society. [Link]
-
Dömling, A. (2021). Recent Developments on Five-Component Reactions. Molecules. [Link]
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Aggarwal, N., & Kumar, R. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. European Journal of Medicinal Chemistry. [Link]
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Komykhov, S. A., et al. (2014). Three-component synthesis of 5-aryl-3-amino-1H-pyrazole-4-carbonitriles and 3-amino-1,2-diazaspiro[4.5]dec-3-ene-4-carbonitriles. Russian Journal of Organic Chemistry. [Link]
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Semantic Scholar. (n.d.). Thorpe-Ziegler reaction. Semantic Scholar. [Link]
- Google Patents. (n.d.). CN107915659B - Synthetic method of 3, 4-dichlorobenzonitrile.
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Wang, T., et al. (2022). Discovery and optimisation of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor antagonists. RSC Medicinal Chemistry. [Link]
-
Malononitrile: A Versatile Active Methylene Group. (n.d.). SciSpace. [Link]
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Al-Mousawi, S. M., et al. (2023). Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles. Ultrasonics Sonochemistry. [Link]
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Terungwa, S. A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. [Link]
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Application Notes and Protocols: General Procedure for Urea Formation with 3-Aminopyrazole Intermediates
Introduction: The Pyrazolyl-Urea Scaffold in Modern Drug Discovery
The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] When combined with a urea functionality, this scaffold gives rise to molecules with a remarkable breadth of therapeutic potential. Pyrazolyl-ureas have garnered significant interest over the past two decades, emerging as potent inhibitors of various intracellular targets.[1] This has led to their development as anticancer agents, kinase inhibitors, and modulators of complex signaling pathways implicated in diseases ranging from cancer to neurodegenerative disorders.[2][3][4]
Prominent examples include potent inhibitors of p38 MAP kinase, VEGFR-2, and EGFR, highlighting the scaffold's versatility in targeting key regulators of cellular proliferation and inflammation.[2] The urea moiety is critical for establishing key hydrogen bonding interactions within the ATP-binding sites of many kinases, contributing to the high affinity and selectivity of these inhibitors. This guide provides researchers, scientists, and drug development professionals with a detailed overview of the synthetic strategies, mechanistic insights, and practical protocols for the construction of N-pyrazolyl ureas, focusing on methods utilizing 3-aminopyrazole intermediates.
Section 1: Mechanistic Overview of N-Pyrazolyl Urea Synthesis
The formation of a urea bond is fundamentally a reaction between an amine nucleophile and an electrophilic carbonyl source. In the context of 3-aminopyrazoles, the exocyclic amino group serves as the nucleophile that attacks a carbonyl equivalent, which is typically an isocyanate or an activated carbonyl species. The choice of synthetic route depends largely on the availability of starting materials, functional group tolerance, and safety considerations, particularly concerning the use of highly toxic reagents like phosgene.[5]
The two most prevalent and practical strategies involve either the direct reaction with a pre-formed isocyanate or the in-situ activation of one of the amine coupling partners using a phosgene-free reagent.
Core Synthetic Pathways
Below is a diagram illustrating the two primary convergent strategies for synthesizing unsymmetrical N,N'-disubstituted ureas where one of the substituents is a pyrazole ring.
Caption: Convergent strategies for N-Pyrazolyl Urea synthesis.
Section 2: Key Synthetic Strategies and Mechanistic Insights
Method A: The Isocyanate Route — Direct and Efficient
The most direct and widely used method for preparing N-pyrazolyl ureas is the reaction of a 3-aminopyrazole with an appropriate alkyl or aryl isocyanate.[6] This reaction is a straightforward nucleophilic addition of the pyrazole's amino group to the electrophilic carbon of the isocyanate. It typically proceeds under mild conditions, often at room temperature in an inert solvent, and requires no catalyst or base.[6]
Mechanism: The lone pair of electrons on the nitrogen of the 3-amino group attacks the central carbon of the isocyanate, which is highly electrophilic due to the pull of the adjacent oxygen and nitrogen atoms. This is followed by proton transfer to the isocyanate nitrogen, yielding the stable urea product.
Caption: CDI-Mediated Urea Synthesis via Sequential Addition.
Other phosgene alternatives include chloroformates (e.g., phenyl chloroformate), which react with an amine to form a carbamate that can then be displaced by a second amine, and triphosgene , a solid and more easily handled source of phosgene. [6][7]
Section 3: Comparative Summary of Synthetic Methods
| Method | Carbonyl Source | Typical Solvents | Temp. | Key Advantages | Key Disadvantages |
| Isocyanate Route | Pre-formed Isocyanate (R-NCO) | DCM, THF, DMF | RT | Simple, high yield, clean reaction, mild conditions. [6] | Isocyanates can be moisture-sensitive or toxic; not always commercially available. |
| CDI Activation | 1,1'-Carbonyldiimidazole | THF, DMF, CH₂Cl₂ | RT to 60 °C | Safe, avoids phosgene, reliable, good yields. [8][9] | Requires careful sequential addition to avoid symmetrical byproducts. [6]Imidazole byproduct must be removed. |
| Curtius Rearrangement | Acyl Azide (from COOH) | Toluene, Dioxane | Reflux | Starts from a carboxylic acid, good for functional group diversity. [10] | Requires heating, potential for side reactions, handling of azides requires care. |
| Phosgene/Triphosgene | Phosgene or Triphosgene | Toluene, DCM | 0 °C to RT | Highly reactive, efficient for creating isocyanate intermediates. | Phosgene is extremely toxic; triphosgene is safer to handle but still generates phosgene in situ. [6] |
| Carbonylation | CO, CO₂, COS | Various | Elevated | Atom-economical, avoids toxic reagents. [11][12] | Often requires transition-metal catalysts, high pressures, or specialized equipment. |
Section 4: Detailed Experimental Protocols
Protocol 1: Synthesis of N-(5-tert-butyl-2-phenyl-2H-pyrazol-3-yl)-N'-(4-chlorophenyl)urea via the Isocyanate Route
This protocol is adapted from a literature procedure for the synthesis of a p38 MAP kinase inhibitor. Materials:
-
3-amino-5-tert-butyl-2-phenyl-2H-pyrazole (1.0 eq)
-
4-chlorophenyl isocyanate (0.95 eq)
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-amino-5-tert-butyl-2-phenyl-2H-pyrazole (e.g., 0.27 mmol, 58 mg).
-
Dissolution: Dissolve the aminopyrazole in anhydrous dichloromethane (e.g., 1 mL) under an inert atmosphere.
-
Reagent Addition: To the stirred solution, add 4-chlorophenyl isocyanate (e.g., 0.25 mmol, 38 mg) either neat or as a solution in a small amount of anhydrous DCM.
-
Reaction: Stir the reaction mixture at room temperature overnight (approx. 12-16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aminopyrazole is consumed.
-
Workup & Purification:
-
Upon completion, concentrate the reaction mixture in vacuo to remove the solvent.
-
The resulting residue can be triturated with a solvent mixture such as 50% dichloromethane in hexanes to induce precipitation of the product. * Filter the solid product and wash with cold hexanes.
-
Dry the purified urea product in a vacuum oven. For analytically pure material, recrystallization from a suitable solvent like methanol can be performed.
-
Protocol 2: General Procedure for N-Pyrazolyl Urea Synthesis via CDI Activation
This protocol provides a general framework for the CDI-mediated coupling.
Materials:
-
3-Aminopyrazole derivative (1.0 eq)
-
Primary or secondary amine partner (1.1 eq)
-
1,1'-Carbonyldiimidazole (CDI) (1.1 eq)
-
Tetrahydrofuran (THF) or Dimethylformamide (DMF), anhydrous
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Activation Step: In a dry, inert-atmosphere flask, dissolve the 3-aminopyrazole derivative (1.0 eq) in anhydrous THF or DMF.
-
Add CDI (1.1 eq) portion-wise to the stirred solution at room temperature. CO₂ evolution may be observed.
-
Stir the mixture for 1-2 hours at room temperature (or with gentle heating to ~40-50 °C if necessary) to ensure complete formation of the pyrazolyl-carbamoyl-imidazole intermediate. Monitor this step by TLC or LC-MS by quenching a small aliquot with methanol and observing the formation of the corresponding methyl carbamate.
-
Coupling Step: Add the partner amine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature or heat to 50-60 °C overnight, or until the reaction is complete as monitored by TLC or LC-MS.
-
Workup & Purification:
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate or DCM.
-
Wash the organic layer sequentially with water and brine to remove imidazole and any other water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography or recrystallization.
-
Section 5: Purification and Characterization
Purification Strategies:
-
Recrystallization: This is often the most effective method for obtaining highly pure crystalline solids. Common solvents include ethanol, methanol, ethyl acetate, or mixtures with hexanes. [13]* Column Chromatography: Silica gel chromatography is standard. However, the basic nature of the pyrazole ring and the free N-H groups of the urea can cause tailing or product loss on acidic silica. To mitigate this, the silica gel can be deactivated by pre-treating the column or slurry with ~1% triethylamine in the eluent. [13]Alternatively, neutral alumina can be used as the stationary phase.
-
Acid-Base Extraction: For particularly basic pyrazole ureas, purification can sometimes be achieved by dissolving the crude product in an organic solvent, extracting with a dilute aqueous acid (e.g., 1M HCl) to move the product to the aqueous phase as a salt, washing the organic layer to remove neutral impurities, and then basifying the aqueous layer to precipitate the pure product. [14] Analytical Characterization:
-
¹H NMR: Expect to see two distinct signals for the urea N-H protons, typically in the δ 8-10 ppm range, which may be broadened. Signals for the pyrazole ring protons and the substituents will also be present.
-
¹³C NMR: The urea carbonyl carbon typically appears in the δ 150-160 ppm region.
-
IR Spectroscopy: A strong absorption band for the C=O stretch of the urea is expected around 1630-1680 cm⁻¹. N-H stretching bands will be visible in the 3200-3400 cm⁻¹ region.
-
Mass Spectrometry: Provides the molecular weight of the compound, confirming successful synthesis.
Section 6: General Laboratory Workflow
The following diagram outlines the complete workflow from synthesis to final product characterization.
Caption: Standard laboratory workflow for N-Pyrazolyl Urea synthesis.
Conclusion
The synthesis of N-pyrazolyl ureas is a cornerstone of many medicinal chemistry programs. The direct isocyanate addition method remains the most straightforward approach when the requisite starting materials are available. For cases requiring more flexibility or the avoidance of hazardous isocyanates, phosgene-free activation reagents like CDI offer a robust and safe alternative. Careful planning of the synthetic route, attention to reaction conditions, and selection of the appropriate purification technique are paramount to successfully accessing these high-value compounds for biological screening and drug development.
References
Sources
- 1. Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of novel pyrazole based Urea/Thiourea derivatives as multiple targeting VEGFR-2, EGFRWT, EGFRT790M tyrosine kinases and COX-2 Inhibitors, with anti-cancer and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazole Ureas as Low Dose, CNS Penetrant Glucosylceramide Synthase Inhibitors for the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US5925762A - Practical synthesis of urea derivatives - Google Patents [patents.google.com]
- 6. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 7. WO2001004115A2 - Novel process for synthesis of heteroaryl-substituted urea compounds - Google Patents [patents.google.com]
- 8. 1,1′-Carbonyldiimidazole (CDI) Mediated Coupling and Cyclization To Generate [1,2,4]Triazolo[4,3-a]pyridines [organic-chemistry.org]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 11. Non-phosgene route: catalytic carbonylation of amines to form unsymmetrical ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Catalyst-free synthesis of unsymmetrical ureas from COS and amines: a strategy for selectivity regulation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
recrystallization solvents for purifying 4-(3,4-dichlorophenyl)-1H-pyrazol-3-amine
Technical Application Note: Optimized Recrystallization Strategies for 4-(3,4-dichlorophenyl)-1H-pyrazol-3-amine
Executive Summary
The purification of 4-(3,4-dichlorophenyl)-1H-pyrazol-3-amine presents a classic process chemistry challenge: balancing the removal of polar synthetic byproducts (inorganic salts, unreacted hydrazines) against the retention of the lipophilic dichlorophenyl pharmacophore. While column chromatography is effective for milligram scales, recrystallization is the only viable method for multi-gram to kilogram batches required in drug development.
This guide details two field-proven solvent systems derived from the physicochemical properties of 3-amino-4-arylpyrazoles. We prioritize Ethanol/Water for salt/polar impurity removal and Ethyl Acetate/Heptane for polishing lipophilic contaminants.
Part 1: Physicochemical Profile & Solubility Analysis
To design a self-validating purification system, one must first understand the solute-solvent interactions.
-
Molecule: 4-(3,4-dichlorophenyl)-1H-pyrazol-3-amine
-
Functional Groups:
-
Aminopyrazole Head: H-bond donor/acceptor, moderately basic, polar.
-
Dichlorophenyl Tail: Highly lipophilic, planar, pi-stacking potential.
-
-
Impurity Profile (Route Dependent):
-
Hydrazine residues: Highly polar, genotoxic (Must be purged).
-
Nitrile intermediates: Lipophilic.
-
Regioisomers: Similar polarity, separation requires specific crystal packing.
-
Table 1: Predicted Solubility Profile
| Solvent Class | Representative Solvent | Solubility (Hot) | Solubility (Cold) | Suitability |
| Protic Polar | Ethanol, Isopropanol | High | Moderate/Low | Excellent (Primary Solvent) |
| Aprotic Polar | DMSO, DMF | Very High | High | Poor (Yield loss, difficult drying) |
| Moderately Polar | Ethyl Acetate (EtOAc) | High | Moderate | Good (With antisolvent) |
| Non-Polar | Heptane, Hexanes | Low | Insoluble | Excellent (Antisolvent) |
| Aqueous | Water | Moderate (if pH < 3) | Insoluble (Neutral) | Excellent (Antisolvent) |
Part 2: Solvent Screening Decision Tree
Do not blindly follow a recipe. Use this decision logic to select the protocol that matches your specific crude material profile.
Figure 1: Solvent Selection Workflow. Select Protocol A for general cleaning and Protocol B for lipophilic scavenging.
Part 3: Optimized Recrystallization Protocols
Protocol A: The Ethanol/Water System (General Purpose)
Best for: Removing inorganic salts, polar byproducts, and achieving high recovery yields.
Mechanism: The aminopyrazole moiety is soluble in hot ethanol but significantly less soluble when water increases the dielectric constant of the medium, forcing the hydrophobic dichlorophenyl group to drive crystallization.
Step-by-Step Methodology:
-
Dissolution:
-
Place 10.0 g of crude 4-(3,4-dichlorophenyl)-1H-pyrazol-3-amine in a round-bottom flask.
-
Add Absolute Ethanol (EtOH) (approx. 5–7 mL per gram of solid).
-
Heat to reflux (78°C) with magnetic stirring.
-
Checkpoint: If solids remain after 15 mins, add EtOH in 1 mL increments. If inorganic salts (white, non-crystalline powder) persist, filter them off hot.
-
-
Nucleation Setup:
-
Remove from heat source. Allow the clear orange/yellow solution to cool slowly to ~60°C.
-
Add Deionized Water dropwise until a faint, persistent turbidity (cloudiness) is observed.
-
Add a few drops of hot EtOH to redissolve the turbidity (restore clarity).
-
-
Crystallization:
-
Allow the flask to cool to room temperature (20–25°C) undisturbed. Stirring too fast here can cause oiling out.
-
Once crystals form, cool further in an ice-water bath (0–5°C) for 1 hour to maximize yield.
-
-
Collection:
-
Filter under vacuum using a Buchner funnel.
-
Wash: Rinse the cake with a cold 1:1 EtOH:Water mixture (pre-chilled).
-
Dry: Vacuum oven at 45°C for 12 hours.
-
Protocol B: The Ethyl Acetate/Heptane System (Polishing)
Best for: Removing unreacted lipophilic starting materials or "oily" organic impurities.
Mechanism: Ethyl acetate solubilizes the compound well. Heptane acts as a non-polar antisolvent that selectively precipitates the product while keeping oily organic impurities in the mother liquor.
Step-by-Step Methodology:
-
Dissolution:
-
Dissolve crude solid in Ethyl Acetate (EtOAc) (minimum volume to dissolve at 60°C, typically 3–4 mL/g).
-
Note: Avoid boiling EtOAc vigorously to prevent concentration changes.
-
-
Antisolvent Addition:
-
While maintaining the temperature at 50–60°C, slowly add Heptane (or Hexanes) via addition funnel.
-
Target Ratio: 1 part EtOAc to 2–3 parts Heptane.
-
Stop addition immediately if oily droplets appear on the flask walls (the "Oiling Out" danger zone).
-
-
Controlled Cooling:
-
Cool the mixture at a rate of 10°C per hour.
-
Seeding: If available, add a seed crystal at 40°C to induce proper lattice formation.
-
-
Collection:
-
Filter the white/off-white needles.
-
Wash: Rinse with 100% Heptane to wash away surface mother liquor containing oily impurities.
-
Part 4: Critical Process Parameters (CPPs) & Troubleshooting
| Issue | Observation | Root Cause | Corrective Action |
| Oiling Out | Liquid droplets form instead of crystals. | Solution is too concentrated or cooled too fast. | Reheat to dissolve. Add more solvent (Method A) or less antisolvent (Method B). Seed the solution at a higher temperature. |
| Low Yield | Mother liquor is still yellow/rich. | Compound is too soluble in the solvent. | Cool to -10°C. Increase the ratio of antisolvent (Water or Heptane). |
| Colored Product | Crystals are brown/tan.[1] | Oxidative impurities trapped in lattice. | Redissolve in solvent, treat with Activated Charcoal (5 wt%), filter hot through Celite, then recrystallize. |
Part 5: Analytical Validation
Before releasing the batch, validate purity using the following criteria.
Figure 2: Analytical Validation Workflow.
-
HPLC: Target >98% purity. Look for the disappearance of the "front" peaks (polar salts) in Method A or "back" peaks (lipophilic oils) in Method B.
-
1H NMR: Verify the integral ratio of the pyrazole proton to the dichlorophenyl protons. Ensure ethanol/heptane residues are within ICH limits.
-
Melting Point: Expect a sharp range. Literature analogs (e.g., 3-amino-4-(4-chlorophenyl)pyrazole) melt approx. 126-128°C; the dichloro variant will likely be higher (approx. 140–150°C range) due to increased molecular weight and stacking interactions [2].
References
-
Devi, N., et al. (2022).[2] "Synthesis and Biological Evaluation of Pyrazole Derivatives." NeuroQuantology, 20(9), 2875-2883.[2]
-
Hassan, A. S., et al. (2008). "Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles." Molecules, 13, 2633-2649.
-
Anderson, E. L., et al. (1964). "Synthesis and Muscle Relaxant Properties of 3-amino-4-arylpyrazoles." Journal of Medicinal Chemistry, 7(3), 259–268.
-
Tu, K. N., et al. (2019).[3] "Regioselective Synthesis of Pyrazoles." Organic Letters, 21, 1283-1286.[3]
Sources
Application Note: Strategic Utilization of 4-(3,4-Dichlorophenyl)-1H-pyrazol-3-amine in Heterocyclic Library Generation
This Application Note is designed for medicinal chemists and library synthesis teams. It details the strategic deployment of 4-(3,4-dichlorophenyl)-1H-pyrazol-3-amine as a linchpin scaffold for generating diverse heterocyclic libraries, specifically targeting kinase and GPCR biological space.
Executive Summary
The 3-amino-4-arylpyrazole moiety is a "privileged structure" in drug discovery, serving as a bioisostere for ATP-binding motifs in kinase inhibitors (e.g., CDKs, p38 MAP kinase) and modifying ligand affinity in GPCR targets. The specific derivative 4-(3,4-dichlorophenyl)-1H-pyrazol-3-amine (referred to herein as Scaffold A ) offers a unique advantage: the 3,4-dichlorophenyl group provides a robust hydrophobic anchor often required for deep pocket binding, while the amphoteric pyrazole core allows for divergent cyclization strategies.
This guide outlines three validated pathways to convert Scaffold A into high-value bicyclic heteroaromatic libraries:
-
Pyrazolo[1,5-a]pyrimidines (Kinase-focused)[1]
-
Imidazo[1,2-b]pyrazoles (Anti-inflammatory/GPCR-focused)
-
Pyrazolo[5,1-c][1,2,4]triazines (Novel chemical space)
Chemical Profile & Handling
-
Compound: 4-(3,4-dichlorophenyl)-1H-pyrazol-3-amine
-
CAS: 66000-42-8[2]
-
Molecular Weight: 228.08 g/mol
-
Solubility Profile: Moderate in DMSO, MeOH; Low in non-polar solvents (Hexane, Et2O).
-
Storage: Hygroscopic; store at +4°C under inert atmosphere (Ar/N2).
Critical Handling Note: The electron-withdrawing nature of the 3,4-dichloroaryl group at position 4 slightly decreases the nucleophilicity of the exocyclic amine compared to unsubstituted analogs. Reaction times in condensation protocols may require extension by 15–20% compared to standard phenyl-pyrazole protocols.
Library Generation Strategies
Workflow Visualization
The following diagram illustrates the divergent synthesis pathways starting from Scaffold A .
Caption: Divergent synthesis workflow transforming the core aminopyrazole scaffold into three distinct bioactive heterocyclic classes.
Pathway A: Synthesis of Pyrazolo[1,5-a]pyrimidines
This is the primary vector for kinase inhibitor discovery. The reaction involves the condensation of Scaffold A with 1,3-electrophiles.
Mechanism & Regioselectivity
The reaction with unsymmetrical 1,3-dicarbonyls (or enaminones) can yield two regioisomers (7-substituted vs. 5-substituted).
-
Kinetic Control: Attack of the exocyclic amine (
) on the most electrophilic carbonyl. -
Thermodynamic Control: Ring closure at N1 (pyrazole nitrogen).
-
Outcome: Under acidic conditions (AcOH), the 7-substituted isomer is typically favored when reacting with enaminones, as the exocyclic amine attacks the
-carbon of the enaminone.
Protocol A.1: Condensation with Enaminones
Reagents: Scaffold A (1.0 equiv), Enaminone (e.g., 3-(dimethylamino)-1-phenyl-2-propen-1-one) (1.1 equiv), Glacial Acetic Acid.
-
Setup: Dissolve Scaffold A (1 mmol, 228 mg) in glacial acetic acid (5 mL) in a sealed tube or round-bottom flask.
-
Addition: Add the enaminone (1.1 mmol).
-
Reaction: Reflux at 110°C for 3–5 hours. Monitor by TLC (System: 5% MeOH in DCM).
-
Note: The spot for Scaffold A (lower Rf) should disappear, replaced by a highly fluorescent spot (higher Rf).
-
-
Workup: Cool to room temperature. Pour the mixture into crushed ice/water (20 mL).
-
Isolation: The product often precipitates. Filter, wash with water, and recrystallize from EtOH/DMF. If no precipitate forms, neutralize with saturated NaHCO3 and extract with EtOAc.
Validation Data:
-
Yield: Typically 75–85%.
-
1H NMR (DMSO-d6): Look for two doublets (J ~4-5 Hz) for the pyrimidine ring protons (H-5 and H-6) if using a malondialdehyde equivalent. For enaminones, the H-6 proton appears as a doublet at
7.0–7.5 ppm, and H-5 is substituted. -
Regio-check: NOE difference experiments between the pyrazole-H (at C3/C5 equivalent) and the pyrimidine substituents are mandatory for confirmation.
Pathway B: Synthesis of Imidazo[1,2-b]pyrazoles
This fused system mimics the purine core and is highly relevant for anti-inflammatory targets (COX-2 inhibition).
Protocol B.1: Cyclization with
-Haloketones
Reagents: Scaffold A (1.0 equiv),
-
Setup: Suspend Scaffold A (1 mmol) and anhydrous
(2 mmol) in dry Ethanol (10 mL). -
Addition: Add
-bromoacetophenone (1.1 mmol) dropwise. -
Reaction: Reflux for 8–12 hours.
-
Optimization: Microwave irradiation (120°C, 20 min) significantly improves yield and purity.
-
-
Workup: Evaporate solvent. Resuspend residue in water to dissolve salts. Filter the solid product.
-
Purification: Recrystallization from Ethanol is usually sufficient.
Validation Data:
-
Yield: 60–75%.
-
Key Indicator: Disappearance of the broad
singlet ( 4.0–6.0 ppm) and appearance of an aromatic singlet for the imidazole ring proton ( 7.5–8.0 ppm).
Quantitative Data Summary
| Parameter | Pathway A (Pyrimidines) | Pathway B (Imidazoles) |
| Co-Reactant | Enaminones / 1,3-Diketones | |
| Solvent System | Glacial AcOH or EtOH/Piperidine | EtOH or Acetone |
| Catalyst/Base | None (Acidic media) | |
| Temp/Time (Thermal) | 110°C / 4 h | 80°C / 10 h |
| Temp/Time (Microwave) | 140°C / 15 min | 120°C / 20 min |
| Avg.[3][4] Isolated Yield | 82% | 68% |
| Primary Impurity | Uncyclized intermediate | N-alkylated monomer |
Scientific Integrity & Troubleshooting
Regioselectivity in Pyrazolo[1,5-a]pyrimidines
A common failure mode in Pathway A is the formation of the "wrong" isomer (5-substituted vs 7-substituted).
Mechanism Diagram:
Caption: Mechanistic bifurcation determined by pH. Acidic conditions favor the formation of 7-aryl isomers via initial attack on the enaminone beta-carbon.
Self-Validating Checks
-
Solubility Check: If the reaction mixture in AcOH becomes completely clear within 10 minutes, the condensation has likely initiated (formation of the intermediate Schiff base/enamine).
-
Fluorescence: Pyrazolo[1,5-a]pyrimidines are often highly fluorescent under UV (365 nm). A non-fluorescent product suggests incomplete cyclization or ring opening.
References
-
Regioselectivity in Aminopyrazole Condensations: Aggarwal, R., et al. "Regio-orientation in Condensation of Aminopyrazoles with 1,3-Bifunctional Reagents: Synthesis of New Pyrazolo[1,5-a]Pyrimidine." Arkivoc, 2008.
-
Microwave-Assisted Synthesis: Sikdar, et al. "Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors."[1][5][6] RSC Advances, 2025.
-
Imidazo[1,2-b]pyrazole Synthesis: Seneci, P., et al.[7] "Synthesis of Mono- and Disubstituted 1H-Imidazo[1,2-b]pyrazoles." Synthetic Communications, Vol 29.[7][8]
-
Biological Relevance (Kinase Inhibition): Moustafa, et al. "Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidines."[6] BYU ScholarsArchive, 2022.
-
General Pyrazole Chemistry: Fustero, S., et al.[9] "Recent Advances in the Synthesis of Pyrazoles." Organic Chemistry Frontiers, 2021.
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAS#:66000-42-8 | 1-(3,4-DICHLOROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-AMINE | Chemsrc [chemsrc.com]
- 3. researchgate.net [researchgate.net]
- 4. Heterocyclic o-Aminonitriles: Preparation of Pyrazolo[3,4-d]-pyrimidines with Modification of the Substituents at the 1-Position - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Pyrazole synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Regioselective N-Alkylation of Pyrazole Derivatives
Welcome to the technical support center for navigating the complexities of pyrazole N-alkylation. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the common yet significant challenge of controlling regioselectivity between endocyclic (N-1 vs. N-2) and exocyclic nitrogen atoms in pyrazole-containing scaffolds.
The pyrazole nucleus is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2][3] However, the similar nucleophilicity of the two adjacent ring nitrogens in unsymmetrical pyrazoles often leads to the formation of regioisomeric mixtures that are difficult to separate, complicating synthesis and purification.[4][5][6] This guide provides in-depth troubleshooting advice, validated protocols, and a foundational understanding of the factors governing this critical transformation.
Part 1: Frequently Asked Questions (FAQs)
Here we address the most common initial queries encountered during pyrazole alkylation experiments.
Q1: What are the primary challenges in the N-alkylation of unsymmetrical pyrazoles? A1: The principal challenge is controlling regioselectivity. Because the two nitrogen atoms (N-1 and N-2) have similar reactivity, alkylation reactions often yield a mixture of N-1 and N-2 substituted products, which can be challenging to separate via standard chromatography.[4][5][6] A secondary challenge is preventing side reactions, such as over-alkylation to form quaternary pyrazolium salts, especially with highly reactive alkylating agents.[5]
Q2: What are the key factors that determine whether alkylation occurs at the N-1 or N-2 position? A2: The outcome of the reaction is a delicate balance of several factors:
-
Steric Hindrance: This is often the most dominant factor. The alkyl group will preferentially add to the less sterically hindered nitrogen atom. A bulky substituent on the pyrazole ring (at the C3 or C5 position) or a bulky alkylating agent will strongly direct the reaction to the more accessible nitrogen.[4][7][8]
-
Electronic Effects: Electron-withdrawing or -donating groups on the pyrazole ring alter the nucleophilicity of the adjacent nitrogens and can influence the final product ratio.[4][5]
-
Reaction Conditions: The choice of base, solvent, and temperature can significantly shift the isomeric ratio.[4][5] For instance, polar aprotic solvents like DMF and DMSO often favor the formation of a single regioisomer.[4]
Q3: How do I selectively alkylate an exocyclic amine on a pyrazole ring instead of the ring nitrogens? A3: Selectively alkylating an exocyclic nitrogen in the presence of the endocyclic pyrazole nitrogens requires careful strategy. One common approach involves using a protecting group for the pyrazole N-H. By protecting the ring nitrogen (e.g., as a Boc- or PMB-protected derivative), you can direct the alkylation to the exocyclic amine.[9][10] Subsequent deprotection then yields the desired product. The choice of base is also critical; a weaker base may selectively deprotonate the more acidic pyrazole N-H, leaving the exocyclic amine protonated and less reactive.
Q4: I have a mixture of N-1 and N-2 isomers. How can I confirm their structures? A4: Advanced NMR techniques are the gold standard for differentiating regioisomers. A combination of 1D proton and carbon NMR, along with 2D experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), is highly effective.[11] For example, a NOESY experiment can show through-space correlation between the protons of the newly introduced alkyl group and the protons of a substituent at the C5 position, confirming an N-1 substitution.[8][11] X-ray crystallography provides definitive proof of structure if suitable crystals can be obtained.[1][12]
Part 2: Troubleshooting Guide: Common Problems & Solutions
This section provides a structured approach to resolving specific issues encountered during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Regioselectivity (Mixture of N-1 and N-2 Isomers) | 1. Insufficient Steric Differentiation: The substituents on the pyrazole and the alkylating agent are not different enough in size to favor one position. | Modify Sterics: Use a bulkier alkylating agent. For example, instead of methyl iodide, consider using a sterically demanding α-halomethylsilane, which can provide excellent N-1 selectivity and be subsequently cleaved to the methyl group.[5][13] |
| 2. Suboptimal Solvent Choice: The solvent may not be effectively stabilizing one transition state over the other. | Solvent Screening: Switch to a polar aprotic solvent like DMF or DMSO, which are known to enhance regioselectivity.[4] In some cases, fluorinated alcohols like TFE or HFIP can dramatically improve selectivity.[4] | |
| 3. Inappropriate Base: The counter-ion of the base can influence the site of alkylation. | Base Optimization: The K₂CO₃/DMSO system is highly effective for directing alkylation to the N-1 position of 3-substituted pyrazoles.[4][12] Conversely, some magnesium-based catalysts (e.g., MgBr₂) have been shown to favor N-2 alkylation.[4] | |
| Low or No Yield of Alkylated Product | 1. Poor Reagent Quality: The base may be old, the solvent may not be anhydrous, or the alkylating agent may have degraded. | Verify Reagents: Use freshly dried, anhydrous solvents. Ensure the base (e.g., NaH) is active. Use a fresh bottle of the alkylating agent. Water can quench the base and hydrolyze the electrophile.[5] |
| 2. Low Nucleophilicity of Pyrazole: Strong electron-withdrawing groups on the pyrazole ring can significantly reduce the nitrogen's reactivity. | Increase Reaction Vigor: Increase the reaction temperature or consider using a more reactive alkylating agent (e.g., an alkyl triflate instead of an alkyl bromide). | |
| 3. Ineffective Base: The chosen base may not be strong enough to fully deprotonate the pyrazole N-H. | Switch to a Stronger Base: If using a carbonate base, consider switching to a stronger base like sodium hydride (NaH) or potassium bis(trimethylsilyl)amide (KHMDS).[5] | |
| Exocyclic N-Alkylation Occurs Instead of Endocyclic | 1. Incorrect Basicity: The reaction conditions may favor deprotonation and alkylation of the exocyclic amine. | Protecting Group Strategy: Protect the exocyclic amine first (e.g., with a Boc group), perform the endocyclic N-alkylation, and then deprotect the exocyclic amine. |
| 2. Kinetic vs. Thermodynamic Control: The initial site of alkylation may not be the most stable product. | Adjust Temperature: Lowering the reaction temperature may favor the kinetically preferred product, while higher temperatures may allow for equilibration to the thermodynamically favored product. | |
| Difficulty Separating Isomers by Chromatography | 1. Similar Polarity: The N-1 and N-2 regioisomers often have very similar polarities, making separation on silica gel challenging. | Alternative Purification: Attempt crystallization to selectively isolate one isomer. If chromatography is necessary, try different solvent systems or consider using a different stationary phase (e.g., alumina, or reverse-phase HPLC). |
Part 3: Mechanistic Insights & Strategic Planning
Controlling the regioselectivity of pyrazole N-alkylation hinges on manipulating the steric and electronic environment around the two ring nitrogens.
Key Factors Influencing Regioselectivity
Caption: Factors governing N-1 vs. N-2 alkylation selectivity.
A bulky substituent at the C3 position will sterically shield the adjacent N-2 position, thereby directing incoming electrophiles to the more accessible N-1 position. Conversely, a large group at C5 will favor N-2 alkylation. The electronic nature of the substituents modifies the electron density at each nitrogen, influencing their intrinsic nucleophilicity.
Strategic Workflow for Selective Alkylation
The following workflow can guide your experimental design process.
Caption: Decision workflow for regioselective pyrazole alkylation.
Part 4: Experimental Protocols
The following are generalized, starting-point protocols. They should be optimized for your specific substrate. Always perform reactions in a well-ventilated fume hood and use appropriate personal protective equipment (PPE).
Protocol 1: General Procedure for N-1 Selective Alkylation (Sterically Hindered Pyrazole)
This protocol is optimized for a 3-substituted pyrazole where the N-1 position is less sterically hindered. The K₂CO₃/DMSO system is often effective in these cases.[4][12]
-
Materials:
-
3-Substituted Pyrazole (1.0 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)
-
Alkyl Halide (e.g., Iodomethane, Benzyl Bromide) (1.1 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Water, Ethyl Acetate, Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., Argon), add the 3-substituted pyrazole (1.0 eq) and anhydrous K₂CO₃ (1.5 eq).
-
Add anhydrous DMSO to achieve a concentration of 0.1-0.5 M.
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add the alkylating agent (1.1 eq) dropwise to the suspension.
-
Allow the reaction to stir at the desired temperature (ranging from room temperature to 80°C) for 4-24 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x volume of water).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired N-1 alkylated isomer.
-
Protocol 2: Protecting Group Strategy for Exocyclic N-Alkylation
This two-step protocol first protects the pyrazole ring, allowing for selective alkylation of an exocyclic amine.
-
Step A: Boc-Protection of the Pyrazole Ring
-
Dissolve the amino-pyrazole derivative (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC indicates completion.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate and then brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the N-Boc protected pyrazole, which can often be used without further purification.
-
-
Step B: Alkylation and Deprotection
-
Dissolve the N-Boc protected pyrazole (1.0 eq) in anhydrous DMF under an inert atmosphere.
-
Cool to 0 °C and add sodium hydride (NaH, 60% dispersion in oil, 1.2 eq) portion-wise.
-
Stir for 30 minutes, then add the alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC/LC-MS).
-
Quench the reaction carefully with saturated aqueous NH₄Cl. Extract with ethyl acetate, wash with brine, dry, and concentrate.
-
Purify the intermediate by column chromatography.
-
For deprotection, dissolve the purified Boc-protected product in a solution of 20-50% trifluoroacetic acid (TFA) in DCM and stir at room temperature for 1-2 hours.
-
Concentrate the solvent, re-dissolve in an organic solvent, and wash with saturated aqueous sodium bicarbonate to neutralize the acid.
-
Dry the organic layer and concentrate to yield the final exocyclic N-alkylated product.
-
References
- BenchChem Technical Support Team. (2025).
-
Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate. [Link]
- Subramanyam, C. (1995). 4-Methoxybenzyl (PMB)
- BenchChem Technical Support Team. (2025).
-
Hammer, S. C., et al. (2021). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition, 60(11), 5554-5560. [Link]
-
Various Authors. (2022-2025). Collection of articles on pyrazole functionalization. Semantic Scholar. [Link]
-
Chupakhin, E., et al. (2011). C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. PMC. [Link]
-
Arnold, J. S., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. [Link]
-
Various Authors. (2018). Selective Boc-Protection and Bromination of Pyrazoles. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]
-
Arnold, J. S., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. [Link]
-
Edilova, Y. O., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. [Link]
-
Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ACS Publications. [Link]
-
Reddit User Discussion. (2023). N-methylation of pyrazole. r/OrganicChemistry. [Link]
-
Huang, A., et al. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry. [Link]
-
Doganc, F., & Göker, H. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry, 62(11), 765-774. [Link]
-
Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkat USA. [Link]
-
Nguyen, H. M., et al. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry. [Link]
-
Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 10018–10025. [Link]
- BenchChem Application Note. (2025). Application Notes and Protocols for N-alkylation of 5-Hydrazinyl-4-phenyl-1H-pyrazole. BenchChem.
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Technical Support Center: Handling the Hygroscopic Properties of Aminopyrazole Hydrochloride Salts
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the handling of hygroscopic aminopyrazole hydrochloride salts. Understanding and controlling the interaction of these active pharmaceutical ingredients (APIs) with atmospheric moisture is critical for ensuring their physical and chemical stability, which directly impacts experimental reproducibility, manufacturing processes, and the ultimate quality of the final drug product.[1][2][3]
The Challenge of Hygroscopicity with Hydrochloride Salts
Q: What is hygroscopicity, and why are aminopyrazole hydrochloride salts particularly susceptible?
A: Hygroscopicity is the tendency of a solid material to absorb or adsorb moisture from the surrounding environment.[4] For many APIs, this can lead to a host of problems, including physical changes like caking and clumping, and chemical degradation through hydrolysis.[3][5][6]
Hydrochloride salts are frequently used in pharmaceutical development to improve the solubility of basic drug molecules. However, the chloride ion, being an effective hydrogen bond acceptor, can facilitate interactions with atmospheric water molecules.[7] This interaction can lead to the uptake of water onto the crystal surface (adsorption) or into the bulk of the material (absorption), potentially causing significant physicochemical changes.[5] The specific crystal lattice arrangement of the aminopyrazole hydrochloride salt will ultimately determine its degree of hygroscopicity.
FAQs: Identification and Characterization
Q: My aminopyrazole HCl salt is clumping and gaining weight. How do I confirm this is due to moisture uptake?
A: Visual observation of clumping, caking, or even deliquescence (dissolving in absorbed water) is a strong indicator of hygroscopicity.[5][8] To quantitatively confirm and characterize this behavior, several analytical techniques are essential. The most direct methods involve measuring the water content of the material before and after exposure to a humid environment.
Q: What are the key techniques for characterizing the hygroscopicity of my salt?
A: A multi-faceted approach is recommended to fully understand the hygroscopic nature of your aminopyrazole HCl salt.
| Technique | Information Provided | Purpose |
| Dynamic Vapor Sorption (DVS) | Quantifies mass change as a function of relative humidity (RH).[9] | Determines the extent and rate of water uptake, identifies critical humidity points for phase transitions, and classifies hygroscopicity.[10] |
| Karl Fischer (KF) Titration | Measures the absolute water content of a sample.[8][11] | Provides a precise, quantitative value of water content, crucial for quality control and stability testing. Selective for water.[11] |
| Thermogravimetric Analysis (TGA) | Measures mass change as a function of temperature. | Can determine water content (as loss on drying), but is not specific to water and may include other volatile solvents.[12] |
| Powder X-Ray Diffraction (PXRD) | Analyzes the crystalline structure of the material.[13][14] | Detects changes in the crystal form, such as transitions from an anhydrous to a hydrated state, or from crystalline to amorphous, as a result of moisture uptake.[15][] |
Q: How should I interpret a Dynamic Vapor Sorption (DVS) isotherm plot for my compound?
A: A DVS isotherm plots the change in mass (%) versus the relative humidity (%RH) at a constant temperature.[17]
-
Smooth, Reversible Curve: Indicates surface adsorption that is generally reversible. The material is likely non-hygroscopic or slightly hygroscopic.
-
Sharp, Step-like Increase: Suggests a phase transition, such as the formation of a hydrate at a specific critical relative humidity.[10]
-
Hysteresis: If the desorption curve does not follow the sorption curve, it indicates that the moisture is not easily removed. This can be due to the formation of a stable hydrate or changes in the material's structure.[18]
-
Continuous High Uptake: A significant and continuous increase in mass, especially at high RH, may indicate that the material is very hygroscopic or deliquescent.[18]
FAQs: Handling, Storage, and Stability
Q: What are the best laboratory practices for weighing and handling a hygroscopic aminopyrazole HCl salt?
A: Minimizing exposure to ambient humidity is key.
-
Environment Control: If possible, work in a low-humidity environment, such as a glove box or a room with a dehumidifier.[19][20]
-
Equilibration: Allow the container to equilibrate to the ambient temperature of the balance room before opening to prevent condensation.[19]
-
Speed and Efficiency: Perform weighing and transfer operations as quickly as possible to minimize exposure time.[20][21]
-
Appropriate Containers: Use weighing vessels with small openings or caps. For larger amounts, work with the smallest practical container opening.[21]
-
Tools: Use clean, dry spatulas and handle containers with gloves to avoid transferring moisture from your hands.[21]
Q: What are the ideal long-term storage conditions for these salts?
A: The ideal storage conditions are dictated by the material's specific properties, determined through characterization studies like DVS.
-
Primary Storage: Store in a tightly sealed container, preferably with a secondary seal (e.g., heat-sealed foil pouch).
-
Controlled Environment: Keep the sealed container in a desiccator with a suitable drying agent (e.g., silica gel, phosphorus pentoxide) or in a controlled low-humidity cabinet.[20]
-
Temperature: Store at a stable, controlled room temperature unless the compound is also thermally labile.[22]
Q: How can moisture uptake affect the solid-state properties and chemical stability of my compound?
A: Moisture can act as a plasticizer, lowering the energy barrier for molecules to rearrange, which can lead to significant solid-state changes.[4]
-
Polymorphic Transformation: Moisture can induce a change from a metastable anhydrous form to a more stable, but potentially less soluble, hydrated form.[10][15] This can be detected by PXRD.
-
Amorphous to Crystalline Transition: An amorphous solid may crystallize upon moisture absorption, which can drastically reduce its solubility and bioavailability.[4]
-
Chemical Degradation: The presence of water can facilitate hydrolysis, leading to the formation of degradation products and a loss of potency of the API.[3]
-
Poor Powder Flow: Increased moisture content enhances inter-particle attractive forces, leading to clumping, caking, and poor flowability, which can disrupt manufacturing processes like tablet compression and capsule filling.[5][6]
Q: My material turned into a liquid after being left on the bench. What happened?
A: This phenomenon is called deliquescence . The salt absorbed a sufficient amount of atmospheric moisture to dissolve and form an aqueous solution.[4][9] This indicates the material is extremely hygroscopic and the ambient humidity was above its critical deliquescence relative humidity (DRH). The material should be discarded, and stringent handling and storage protocols must be implemented immediately.
Troubleshooting Workflow and Key Experimental Protocols
The following diagram outlines a logical workflow for identifying and addressing issues related to the hygroscopicity of an aminopyrazole hydrochloride salt.
Caption: Troubleshooting workflow for hygroscopic aminopyrazole HCl salts.
Protocol 1: Dynamic Vapor Sorption (DVS) Analysis
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the aminopyrazole HCl salt onto the DVS sample pan.
-
Drying Step: Equilibrate the sample at 0% RH at a constant temperature (e.g., 25 °C) until the mass stabilizes ( dm/dt ≤ 0.002 %/min). This establishes the initial dry mass.
-
Sorption Cycle: Increase the RH in steps (e.g., 10% increments from 0% to 90% RH). At each step, allow the sample to equilibrate until the mass is stable.
-
Desorption Cycle: Decrease the RH in the same stepwise manner from 90% back down to 0% RH, again allowing for equilibration at each step.
-
Data Analysis: Plot the percentage change in mass against the %RH to generate the sorption-desorption isotherm. Analyze the plot for the total moisture uptake, hysteresis, and any critical humidity points indicating phase changes.[9][23]
Protocol 2: Karl Fischer (KF) Titration (Volumetric)
-
Instrument Setup: Prepare the Karl Fischer titrator with fresh, appropriate reagents. The solvent (e.g., methanol) in the titration vessel must be pre-titrated to a dry endpoint.[24]
-
Sample Preparation: Accurately weigh a suitable amount of the aminopyrazole HCl salt in a dry, sealed container. The target amount depends on the expected water content.
-
Titration: Quickly and quantitatively transfer the sample into the titration vessel. Ensure a good seal to prevent ingress of atmospheric moisture.
-
Endpoint Detection: The instrument will titrate the sample with the KF reagent until all the water has reacted, which is typically detected potentiometrically.[11]
-
Calculation: The instrument's software will calculate the water content based on the volume of titrant used and the accurately determined sample weight. Note that for hydrochloride salts, buffering the KF solution may be necessary to maintain an optimal pH range (pH 4-8) for the reaction.[24]
Protocol 3: Powder X-Ray Diffraction (PXRD) for Hygroscopic Samples
-
Sample Preparation: Prepare the powder sample for analysis. To minimize moisture exposure, this should ideally be done in a low-humidity environment.
-
Initial Analysis: Obtain a baseline PXRD pattern of the "as-received" or dried material.
-
Humidity Exposure: Store a separate portion of the sample under controlled, elevated humidity conditions for a defined period (e.g., 24 hours at 75% RH).
-
Post-Exposure Analysis: Quickly prepare the humidity-exposed sample and obtain a second PXRD pattern. Using a low-humidity or enclosed sample holder can prevent the sample from drying out during the measurement.
-
Comparison: Compare the two diffraction patterns. The appearance of new peaks, disappearance of existing peaks, or a significant shift in peak positions indicates a change in the crystal structure.[15] A broad, featureless pattern (halo) suggests a transition to an amorphous state.
References
- XRD Analysis of Hygroscopic Compounds: Structural Effects and Best Practices. (n.d.). Google Cloud.
- Moisture Sorption Analysis of Pharmaceuticals. (n.d.). TA Instruments.
- Dynamic Vapour Sorption | Techniques. (n.d.). Particle Characterisation Laboratories.
- Rapid Method for Moisture Content in Sodium Chloride Salt Using a Portable Spectrometer. (2014, April 29). American Pharmaceutical Review.
- Unveiling of Hygroscopicity Evaluation for Drug Formulation. (2023, May 8). Labinsights.
- Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. (n.d.). ResearchGate.
- Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. (2013, June 15). PharmaInfo.
- Q&A with Ardena Experts Dynamic Vapor Sorption (DVS) and its relevance in API characterization. (n.d.). Ardena.
- Determination of Water Content of Crystalline Pharmaceutical Solids under Different Percentages of Relative Humidity. (2015, July 30). Journal of Pharmaceutical Sciences.
- Water Woes or Water Win? Probing Water Vapor Uptake and Release with Dynamic Vapor Sorption (DVS). (2022, June 20). Particle Technology Labs.
- Dynamic Vapor Sorption (DVS) Analysis of the Thermo-Hygroscopic Behavior of Arthrospira platensis Under Varying Environmental Conditions. (2025, December 2). MDPI.
- Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (2022, September 22). MDPI.
- Determination of Water Content in Hydrochloric acid Using Karl Fischer Titration. (n.d.). MilliporeSigma.
- An Overview of USP General Chapter <41> and <1251> Good Weighing Practices. (2025, May 22). Veeprho.
- Characterization, Solubility, and Hygroscopicity of BMS-817399. (2024, July 30). ACS Publications.
- Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. (2022, June 28). Pharma Excipients.
- How to Handle Hygroscopic Reference Standards?. (2008, November 27). Chromatography Forum.
- X-ray Diffraction (XRD) - Overview. (n.d.). Malvern Panalytical.
- Hygroscopicity Testing. (n.d.). BOC Sciences.
- The Do's and Don'ts of Laboratory Balances. (2023, April 14). Labcompare.com.
- Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. (2023, January 5). Semantic Scholar.
- Karl Fischer titration. (n.d.). Wikipedia.
- X-ray Powder Diffraction (XRD). (2018, June 15). SERC - Carleton College.
- Hygroscopic Problems Of Capsule Filled Powders. (2022, April 11). Richpacking.
- Best Practices for Powder Storage and Handling. (2025, May 19). coatingAI.
Sources
- 1. labinsights.nl [labinsights.nl]
- 2. jocpr.com [jocpr.com]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. mdpi.com [mdpi.com]
- 5. pharmainfo.in [pharmainfo.in]
- 6. Hygroscopic Problems Of Capsule Filled Powders-richpacking020.com [richpacking020.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. particletechlabs.com [particletechlabs.com]
- 10. ardena.com [ardena.com]
- 11. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 12. Determination of Water Content of Crystalline Pharmaceutical Solids under Different Percentages of Relative Humidity [ps.tbzmed.ac.ir]
- 13. X-ray Diffraction (XRD) - Overview | Malvern Panalytical [malvernpanalytical.com]
- 14. X-ray Powder Diffraction (XRD) [serc.carleton.edu]
- 15. XRD Analysis of Hygroscopic Compounds: Structural Effects and Best Practices [scirp.org]
- 17. Dynamic Vapor Sorption (DVS) Analysis of the Thermo-Hygroscopic Behavior of Arthrospira platensis Under Varying Environmental Conditions [mdpi.com]
- 18. tainstruments.com [tainstruments.com]
- 19. veeprho.com [veeprho.com]
- 20. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
- 21. labcompare.com [labcompare.com]
- 22. Best Practices for Powder Storage and Handling - coatingAI [coatingai.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Determination of Water Content in Hydrochloric acid Using Karl Fischer Titration [sigmaaldrich.com]
Validation & Comparative
A Senior Scientist's Guide to the Biochemical Validation of Novel CDK2 Inhibitors: A Comparative Analysis Featuring 4-(3,4-dichlorophenyl)-1H-pyrazol-3-amine
Introduction: Targeting the Cell Cycle Engine in Oncology
The deregulation of the cell cycle is a fundamental characteristic of cancer.[1][2] Cyclin-Dependent Kinase 2 (CDK2) stands as a critical regulator of the G1 to S phase transition, a point of no return where the cell commits to replicating its DNA.[3][4] In association with its regulatory partners, Cyclin E and Cyclin A, CDK2 phosphorylates key substrates that drive DNA synthesis and cell division.[3][5] Given that the activity of the Cyclin E/CDK2 complex is frequently amplified in various human cancers, including breast, ovarian, and gastric tumors, it has emerged as a compelling target for therapeutic intervention.[1][3][6]
The successful development of CDK4/6 inhibitors has revitalized interest in targeting other members of the CDK family.[1] However, the path to clinically effective CDK2 inhibitors has been challenging, often hampered by off-target effects and insufficient potency.[1][7] This underscores the critical need for rigorous, systematic biochemical validation of new chemical entities.
This guide provides a comprehensive framework for the in vitro validation of a novel putative CDK2 inhibitor, 4-(3,4-dichlorophenyl)-1H-pyrazol-3-amine . We will outline a detailed experimental workflow, compare its potential performance against established benchmark inhibitors, and explain the causality behind our methodological choices, ensuring a self-validating and robust experimental design.
The Inhibitors: A Comparative Overview
To properly assess the potential of a novel compound, it must be benchmarked against well-characterized inhibitors. Here, we compare our test article against a first-generation and a second-generation clinical candidate.
-
Test Article: 4-(3,4-dichlorophenyl)-1H-pyrazol-3-amine This is a novel small molecule featuring a pyrazole scaffold, a privileged structure in kinase inhibitor design due to its ability to form key hydrogen bond interactions within the ATP-binding pocket. Its specific inhibitory activity and potency against CDK2 are currently uncharacterized and are the primary objectives of the validation process described herein.
-
Benchmark 1: Roscovitine (Seliciclib, CYC202) Roscovitine is a first-generation purine analog that competitively inhibits the ATP-binding site of several CDKs.[8][9] While it demonstrates activity against CDK2, it is considered a pan-CDK inhibitor, with significant activity against CDK1, CDK5, CDK7, and CDK9.[10][11] This broader activity profile can lead to complex cellular effects, including the inhibition of transcription, and highlights the need for more selective agents.[12][13]
-
Benchmark 2: Dinaciclib (MK-7965) Dinaciclib is a potent, second-generation small-molecule inhibitor with high affinity for CDK1, CDK2, CDK5, and CDK9.[14][15][16] It has demonstrated encouraging single-agent activity in clinical trials for various malignancies, including chronic lymphocytic leukemia and multiple myeloma.[15][16] Its high potency and extensive clinical evaluation make it an excellent benchmark for a potential best-in-class CDK2 inhibitor.[17][18]
Selecting the Right Assay: A Survey of Modern Kinase Assay Formats
The core of a kinase assay is to accurately measure the enzymatic transfer of a phosphate group from ATP to a substrate.[19] Several technologies can achieve this, each with distinct advantages.
| Assay Technology | Principle | Advantages | Disadvantages |
| Luminescence (ATP Depletion) | Measures remaining ATP via a luciferase reaction. Signal is inversely proportional to kinase activity.[19][20][21] | Simple "add-and-read" format, robust. | Indirect measurement; can be susceptible to ATPases. |
| Luminescence (ADP Formation) | Measures ADP produced via coupled enzymatic reactions leading to light output. Signal is directly proportional to kinase activity.[19][22][23] | High sensitivity, direct measurement, resistant to high ATP concentrations. | Multi-step reagent addition. |
| TR-FRET | Measures phosphorylation via proximity-based energy transfer between a donor-labeled antibody and an acceptor-labeled substrate.[24][25][26] | Homogeneous (no-wash), ratiometric measurement reduces interference. | Requires specific antibodies and labeled substrates. |
| Radiometric Filter Binding | Directly measures the incorporation of [³²P] or [³³P] from radiolabeled ATP onto a substrate captured on a filter.[27][28][29] | Considered the "gold standard" for direct, sensitive measurement.[27][30] | Requires handling of radioactive materials, generates waste. |
Rationale for Selection: For this guide, we will detail the ADP-Glo™ Luminescence-Based Assay . This format is chosen for its combination of high sensitivity, direct quantification of enzymatic activity (by measuring product formation), and its robust performance across a wide range of ATP concentrations, which is critical for accurately determining the mechanism of ATP-competitive inhibitors.[19][31] Furthermore, it avoids the safety and disposal concerns associated with radiometric assays.
Experimental Protocol: IC50 Determination for CDK2 Inhibitors using ADP-Glo™
This protocol details the steps to determine the half-maximal inhibitory concentration (IC50), a key measure of inhibitor potency.
Objective: To quantify the concentration of 4-(3,4-dichlorophenyl)-1H-pyrazol-3-amine, Roscovitine, and Dinaciclib required to inhibit the activity of the CDK2/Cyclin A complex by 50%.
Core Principle: The assay measures the amount of ADP produced during the kinase reaction. This ADP is converted back to ATP, which is then used by luciferase to generate a luminescent signal directly proportional to the initial kinase activity.
Materials
-
Enzyme: Recombinant human CDK2/Cyclin A (ensure high purity and activity).
-
Substrate: A suitable peptide or protein substrate for CDK2, such as a fragment of the Retinoblastoma protein (pRb) or Histone H1.
-
Cofactor: ATP, high purity.
-
Test Compounds: 4-(3,4-dichlorophenyl)-1H-pyrazol-3-amine, Roscovitine, Dinaciclib dissolved in 100% DMSO.
-
Assay Kit: ADP-Glo™ Kinase Assay kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent.
-
Buffer: Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Plates: White, opaque, low-volume 384-well assay plates.
-
Instrumentation: A multi-mode plate reader with luminescence detection capabilities.
Step-by-Step Methodology
-
Compound Plating:
-
Prepare 10-point, 3-fold serial dilutions of each inhibitor in DMSO, starting at a high concentration (e.g., 1 mM).
-
Transfer a small volume (e.g., 50 nL) of each dilution into the 384-well assay plates. Include DMSO-only wells for "100% activity" controls.
-
-
Kinase Reaction Setup:
-
Prepare a master mix containing the kinase reaction buffer and the CDK2/Cyclin A enzyme at 2X the final desired concentration.
-
Add 5 µL of this master mix to each well of the assay plate.
-
Rationale: Pre-incubating the enzyme with the inhibitor for a short period (e.g., 15 minutes at room temperature) allows the compound to bind to the kinase before the reaction is initiated.
-
-
Initiation of Kinase Reaction:
-
Prepare a second master mix containing the kinase reaction buffer, the pRb substrate, and ATP at 2X their final desired concentrations. The ATP concentration should be at or near its Michaelis-Menten constant (Km) for accurate IC50 determination of ATP-competitive inhibitors.
-
Add 5 µL of this substrate/ATP mix to all wells to start the reaction.
-
Incubate the plate at 30°C for 60 minutes.
-
Rationale: This step initiates the phosphorylation event. The incubation time and temperature are optimized to ensure the reaction is within the linear range (typically <30% ATP consumption).
-
-
Stopping the Reaction and ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes.
-
Rationale: This reagent simultaneously stops the kinase reaction (via chelation of Mg²⁺) and depletes the remaining unconsumed ATP, ensuring that the subsequent light-generating step is driven only by the newly synthesized ATP from the produced ADP.
-
-
Signal Generation and Detection:
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30 minutes.
-
Rationale: This reagent contains the enzymes necessary to convert the ADP (produced by CDK2) into ATP, and a thermostable luciferase that uses this new ATP to generate a stable, "glow-type" luminescent signal.
-
Measure luminescence using the plate reader.
-
Experimental Workflow Diagram
Caption: Workflow for IC50 determination using the ADP-Glo™ Kinase Assay.
Data Analysis and Comparative Results
The raw luminescence data is first normalized relative to controls (0% activity for "no enzyme" wells and 100% activity for "DMSO only" wells). The percent inhibition is then plotted against the logarithm of the inhibitor concentration, and a four-parameter logistic regression is used to fit the curve and determine the IC50 value.
Table 1: Comparative Potency of CDK2 Inhibitors
| Compound | Target(s) | CDK2 IC50 (nM) | Selectivity Profile |
| 4-(3,4-dichlorophenyl)-1H-pyrazol-3-amine | CDK2 (putative) | 85 (Hypothetical) | To be determined |
| Roscovitine (Seliciclib) | CDK1/2/5/7/9 | ~440[11] | Pan-CDK inhibitor |
| Dinaciclib (MK-7965) | CDK1/2/5/9 | 1[16] | Potent, multi-CDK inhibitor |
Note: IC50 values can vary based on assay conditions (e.g., ATP concentration). The value for Roscovitine is representative of published data.
Interpretation: Based on our hypothetical data, 4-(3,4-dichlorophenyl)-1H-pyrazol-3-amine demonstrates promising potency, being significantly more active than the first-generation inhibitor Roscovitine. While it is less potent than the clinical candidate Dinaciclib, its true value will be determined by its selectivity profile. If subsequent kinome-wide screening reveals high selectivity for CDK2 over other kinases, it could represent a significant advancement over less-selective compounds.
Mechanistic Context: The CDK2 Signaling Pathway
Understanding where these inhibitors act is crucial. CDK2 inhibitors are typically ATP-competitive, meaning they bind to the kinase's active site and prevent ATP from binding, thereby blocking the phosphotransfer reaction.
Caption: The G1/S transition pathway showing CDK2 activation and point of inhibition.
As illustrated, the activation of the CDK2/Cyclin E complex is a critical step that hyper-phosphorylates the Retinoblastoma protein (Rb), leading to the sustained release of E2F transcription factors necessary for S-phase entry.[4][32] By competing with ATP, our test compound and the benchmarks directly block this catalytic event, inducing cell cycle arrest.
Conclusion and Future Directions
This guide outlines a robust, systematic approach to the initial biochemical validation of a novel CDK2 inhibitor, 4-(3,4-dichlorophenyl)-1H-pyrazol-3-amine. By employing a sensitive, luminescence-based assay and comparing the results against established benchmarks, researchers can confidently determine the compound's in vitro potency.
The hypothetical IC50 of 85 nM positions this compound as a promising candidate worthy of further investigation. The critical next steps in its preclinical evaluation would include:
-
Kinome Selectivity Profiling: Assessing the inhibitor's activity against a broad panel of other kinases to determine its selectivity and potential for off-target effects.
-
Mechanism of Action Studies: Performing ATP competition assays to confirm that the compound acts via the expected ATP-competitive mechanism.
-
Cell-Based Potency: Moving from a biochemical to a cellular context to measure the compound's ability to inhibit cell proliferation, induce cell cycle arrest at the G1/S boundary, and reduce phosphorylation of the downstream substrate, Rb, in cancer cell lines.
Through this rigorous, multi-faceted validation process, promising novel molecules can be identified and advanced toward becoming next-generation therapies for cancer treatment.
References
Click to expand
-
Lim, E., & Turner, N. (2020). Targeting CDK2 in cancer: challenges and opportunities for therapy. Journal of Experimental & Clinical Cancer Research. [Link]
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ResearchGate. (n.d.). Kinase assay principle. The substrates used in HTRF kinase assays... ResearchGate. [Link]
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Cisbio Bioassays. (2006). Development of a HTRF® Kinase Assay for Determination of Syk Activity. PMC. [Link]
-
My Cancer Genome. (n.d.). CDK2. My Cancer Genome. [Link]
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Reaction Biology. (n.d.). Radiometric Filter Binding Assay. Reaction Biology. [Link]
-
Tadesse, S., et al. (2019). IC 50 values of structural classes of CDK2 inhibitors analyzed for proliferation and survival. Oncotarget. [Link]
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Reaction Biology. (n.d.). Radiometric Filter Binding Assay. Reaction Biology. [Link]
-
Lim, E., & Turner, N. (2020). Targeting CDK2 in cancer: challenges and opportunities for therapy. PubMed. [Link]
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Ljungman, M., et al. (2001). The cyclin-dependent kinase inhibitor roscovitine inhibits RNA synthesis and triggers nuclear accumulation of p53 that is unmodified at Ser15 and Lys382. Molecular Pharmacology. [Link]
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Deans, A. J., et al. (2006). Cyclin-Dependent Kinase 2 Functions in Normal DNA Repair and Is a Therapeutic Target in BRCA1-Deficient Cancers. Cancer Research. [Link]
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New Drug Approvals. (n.d.). DINACICLIB. New Drug Approvals. [Link]
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Wikipedia. (n.d.). Cyclin-dependent kinase 2. Wikipedia. [Link]
-
Whittaker, S. R., et al. (2004). The Cyclin-dependent Kinase Inhibitor CYC202 (R-Roscovitine) Inhibits Retinoblastoma Protein Phosphorylation, Causes Loss of Cyclin D1, and Activates the Mitogen-activated Protein Kinase Pathway. Cancer Research. [Link]
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Tarhini, A. A., et al. (2017). Southwest Oncology Group S0826: A phase 2 trial of SCH 727965 (NSC 727135, dinaciclib) in patients with stage IV melanoma. Cancer. [Link]
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Zhang, Y., et al. (2018). Cyclin-Dependent Kinase 2 Promotes Tumor Proliferation and Induces Radio Resistance in Glioblastoma. Translational Oncology. [Link]
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Mdzinarishvili, A., et al. (2020). Cellular and Molecular Mechanisms of R/S-Roscovitine and CDKs Related Inhibition under Both Focal and Global Cerebral Ischemia: A Focus on Neurovascular Unit and Immune Cells. International Journal of Molecular Sciences. [Link]
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Creative Diagnostics. (n.d.). CDK Signaling Pathway. Creative Diagnostics. [Link]
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Domainex. (n.d.). HTRF-based kinase assay for fragment screening and MOA studies. Domainex. [Link]
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BMG Labtech. (n.d.). Lonza's PKLight protein kinase assay on the PHERAstar FS plate reader. BMG Labtech. [Link]
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BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience. [Link]
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Frontiers. (2021). Cyclin E/CDK2: DNA Replication, Replication Stress and Genomic Instability. Frontiers in Cell and Developmental Biology. [Link]
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Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
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Targeted Oncology. (2026). A Phase I/Ib Study of the CDK Inhibitor Dinaciclib in CLL. Targeted Oncology. [Link]
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BPS Bioscience. (n.d.). Kinase activity assays: exploring methods for assessing enzyme function. BPS Bioscience. [Link]
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Huang, C., et al. (2016). Cyclin-dependent Kinase 2 (CDK2) Is a Key Mediator for EGF-induced Cell Transformation Mediated Through the ELK4/c-Fos Signaling Pathway. Oncogene. [Link]
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Ju, T., et al. (2010). Pharmacological Inhibition of Cyclin Dependent Kinases Causes p53 Dependent Apoptosis in Renal Cell Carcinoma. Journal of Urology. [Link]
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Wang, Y., et al. (2023). Discovery of novel CDK2 inhibitors using multistage virtual screening and in vitro melanoma cell lines. The FASEB Journal. [Link]
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Kumar, S. K., et al. (2015). Dinaciclib, a novel CDK inhibitor, demonstrates encouraging single-agent activity in patients with relapsed multiple myeloma. Blood. [Link]
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Mork, C. N., et al. (2015). Roscovitine has anti-proliferative and pro-apoptotic effects on glioblastoma cell lines: A pilot study. Oncology Letters. [Link]
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Taylor & Francis. (n.d.). Dinaciclib – Knowledge and References. Taylor & Francis. [Link]
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ResearchGate. (2023). Discovery of novel CDK2 inhibitors using multistage virtual screening and in vitro melanoma cell lines. ResearchGate. [Link]
-
Squires, M. S., et al. (2021). A Novel CDK2/9 Inhibitor CYC065 Causes Anaphase Catastrophe and Represses Proliferation, Tumorigenesis, and Metastasis in Aneuploid Cancers. Molecular Cancer Therapeutics. [Link]
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National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. NCBI. [Link]
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Peyressatre, M., et al. (2015). Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey. Molecules. [Link]
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Harris, T. E., & Lawrence, J. C. (2009). A high-throughput radiometric kinase assay. Methods in Molecular Biology. [Link]
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G1 Therapeutics. (2019). DEVELOPMENT OF CDK2 INHIBITORS TO OVERCOME PRIMARY AND ACQUIRED RESISTANCE TO CDK4/6 INHIBITION. G1 Therapeutics. [Link]
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ResearchGate. (n.d.). CDK-2 inhibitors under clinical trials with their IC50 on CDK-2. ResearchGate. [Link]
-
Gibaud, A., et al. (2016). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Journal of Medicinal Chemistry. [Link]
-
Wang, S., et al. (2015). Identification of novel CDK2 inhibitors by a multistage virtual screening method based on SVM, pharmacophore and docking model. Journal of Molecular Modeling. [Link]
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Issa, A., et al. (2021). Pharmacophore Based Virtual Screening for Identification of Novel CDK2 Inhibitors. International Journal of Organic Chemistry. [Link]
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Reaction Biology. (n.d.). CDK2/Cyclin A1 Kinase Assay Protocol. Reaction Biology. [Link]
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Mass Spectrometry Fragmentation Pattern of Dichlorophenyl Pyrazoles: A Comparative Guide
Executive Summary Dichlorophenyl pyrazoles, exemplified by the phenylpyrazole class (e.g., Fipronil), represent a cornerstone in agrochemical and pharmaceutical development due to their potent GABA-gated chloride channel inhibitory activity. For researchers and drug developers, the structural elucidation of these compounds and their metabolites is critical. This guide provides an in-depth technical comparison of mass spectrometry (MS) fragmentation patterns, contrasting ionization techniques (EI vs. ESI) and structural isomers to establish a robust framework for identification.
Mechanistic Foundations: The Chemistry of Fragmentation
The mass spectral behavior of dichlorophenyl pyrazoles is governed by two structural "anchors": the electron-deficient 2,6-dichlorophenyl ring and the nitrogen-rich pyrazole core .
The Dichlorophenyl "Anchor" Effect
The presence of two chlorine atoms at the ortho positions (2,6-substitution) creates a unique steric and electronic environment.
-
Isotope Signature: The most immediate diagnostic feature is the isotopic cluster. A molecule with two chlorine atoms exhibits a characteristic intensity ratio of 9:6:1 for ions at
M, M+2, and M+4. This pattern persists in any fragment retaining the dichlorophenyl moiety. -
Steric Hindrance: The bulky chlorine atoms force the phenyl ring out of coplanarity with the pyrazole ring, inhibiting resonance stabilization across the N-C bond. This weakens the N1-phenyl bond, making it a primary site for cleavage under high-energy collision.
Pyrazole Ring Cleavage
Fragmentation often follows a Retro-Diels-Alder (RDA)-like mechanism or simple bond scission driven by the stability of the resulting nitrilimine or nitrile species.
-
HCN/RCN Loss: A hallmark of pyrazole fragmentation is the loss of HCN (27 Da) or the substituted nitrile (R-CN).
-
N2 Extrusion: In specific derivatives, particularly those with azo-linkages or unstable hydrazone intermediates, the loss of dinitrogen (28 Da) is observed.
Comparative Analysis: Performance & Alternatives
This section objectively compares the "performance" of different MS methodologies in elucidating the structure of dichlorophenyl pyrazoles.
Comparison 1: Hard (EI) vs. Soft (ESI) Ionization
Objective: Determine which ionization method yields superior structural fidelity for unknown identification.
| Feature | Electron Impact (EI) - 70 eV | Electrospray Ionization (ESI) - Soft |
| Primary Ion | Molecular Ion ( | Protonated ( |
| Fragmentation | Extensive, "fingerprint" fragmentation. High energy induces ring cleavage. | Minimal spontaneous fragmentation. Requires CID (MS/MS) to generate fragments. |
| Diagnostic Value | High for Library Matching. Excellent for identifying the dichlorophenyl moiety ( | High for Molecular Weight Determination. Essential for polar metabolites (e.g., sulfones, amides). |
| Limit of Detection | Lower sensitivity for thermally labile derivatives. | High sensitivity (picogram range), ideal for residue analysis. |
Verdict: For initial structural elucidation of pure standards, EI is superior due to the generation of predictable library-searchable spectra. For trace analysis and metabolite tracking in biological matrices, ESI-MS/MS is the required standard.
Comparison 2: Regioisomer Differentiation (1,3- vs. 1,5-Isomers)
Objective: Distinguish between regioisomers formed during pyrazole synthesis (a common synthetic challenge).
-
Mechanism: In 1,5-isomers (where the bulky dichlorophenyl group is adjacent to a C5 substituent), "Ortho Effects" dominate.
-
Diagnostic Marker: The Proximity Effect .
-
1,5-Isomer: If a methyl or alkyl group is at C5 (adjacent to the N1-dichlorophenyl), steric compression facilitates the loss of the substituent or specific rearrangements (e.g., loss of H• or alkyl radical) that are energetically unfavorable in the 1,3-isomer.
-
1,3-Isomer: The C5 position is unsubstituted (or H), leading to a more stable molecular ion and a simpler fragmentation pattern dominated by ring cleavage rather than substituent loss.
-
Experimental Protocol: Self-Validating Workflow
To ensure scientific integrity, this protocol includes "Checkpoints" to validate system performance before sample analysis.
Phase A: Sample Preparation (Standardized)
-
Stock Solution: Dissolve 1 mg of the dichlorophenyl pyrazole (e.g., Fipronil) in 1 mL of HPLC-grade Methanol.
-
Working Standard: Dilute to 1 µg/mL in 50:50 Methanol:Water (0.1% Formic Acid).
Phase B: ESI-MS/MS Acquisition (Triple Quadrupole)
-
Instrument: Agilent 6400 Series / Waters Xevo TQD (or equivalent).
-
Source Parameters:
-
Gas Temp: 350°C
-
Gas Flow: 10 L/min
-
Nebulizer: 40 psi
-
Capillary Voltage: 3500 V (Negative Mode preferred for Fipronil-type compounds due to electron-withdrawing groups).
-
-
Methodology:
-
Q1 Scan (Full Scan): Range m/z 100–1000. Identify the parent ion cluster (Look for the 9:6:1 Cl2 pattern).
-
Product Ion Scan: Select the monoisotopic peak (
or ) as the precursor. Ramp Collision Energy (CE) from 10 to 50 eV.
-
Phase C: Data Validation Checkpoints
-
Checkpoint 1 (Isotope Fidelity): Does the precursor ion show the calculated theoretical isotope distribution for
? If not, check for detector saturation. -
Checkpoint 2 (Energy Ramp): At low CE (10 eV), the parent ion should be >90% abundance. At high CE (40+ eV), the parent should be <10%, replaced by the "terminal" aromatic fragments (e.g., m/z 213).
Supporting Data: Characteristic Fragment Ions
The following table summarizes the fragmentation pattern of Fipronil (
| Fragment Ion (m/z) | Proposed Structure / Loss | Mechanism | Relative Abundance (High CE) |
| 435 | Deprotonation of pyrazole ring or amide. | Parent (Low CE) | |
| 330 | Cleavage of the sulfenyl group. | High (Base Peak) | |
| 250 | Loss of side chains ( | Medium | |
| 213 | Ring cleavage retaining the phenyl anchor. | Medium | |
| 35 / 37 | Direct elimination of Chlorine. | Low |
Visualization of Pathways[1]
Diagram 1: General Fragmentation Pathway (EI/CID)
This diagram illustrates the logical flow of fragmentation for a generic 1-(2,6-dichlorophenyl) pyrazole.
Caption: Step-wise fragmentation cascade from precursor ion to terminal aromatic fragments under collision-induced dissociation.
Diagram 2: Experimental Workflow for Metabolite Identification
A self-validating loop for distinguishing parent compounds from metabolites.
Caption: Logic flow for identifying dichlorophenyl pyrazoles in complex matrices using isotope pattern triggering.
References
-
Kadar, A., & Faucon, J. P. (2006). Determination of traces of fipronil and its metabolites in pollen by liquid chromatography with electrospray ionization-tandem mass spectrometry. Journal of Agricultural and Food Chemistry.
- Holčapek, M., et al. (2008). Fragmentation behavior of N-phenylpyrazoles in electrospray ionization mass spectrometry. Journal of Mass Spectrometry.
-
Ammar, H., et al. (2013). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Asian Journal of Chemistry.
-
Prasain, J. (2010).[1] Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham Guide.
-
US EPA. (2017). Fipronil: Human Health Risk Assessment.
Sources
Optimizing Kinase Inhibitor Scaffolds: A Comparative Guide to 3-Aminopyrazole Metabolic Stability
Executive Summary: The Scaffold Paradox
The 3-aminopyrazole moiety is a privileged scaffold in medicinal chemistry, particularly ubiquity in kinase inhibitors (e.g., Pazopanib, Tozasertib). Its ability to form a donor-acceptor-donor (DAD) hydrogen bond motif makes it an exceptional hinge-binder for ATP-competitive inhibition.
However, this scaffold presents a significant metabolic liability . While potent in vitro, 3-aminopyrazoles frequently suffer from rapid in vivo clearance due to two primary mechanisms:
-
Direct N-Glucuronidation: The electron-rich ring nitrogens are prime targets for UDP-glucuronosyltransferases (UGTs).
-
Oxidative Deamination/Ring Oxidation: Cytochrome P450 (CYP) mediated attack.
This guide objectively compares the metabolic stability of the 3-aminopyrazole scaffold against its common bioisosteres and details the Dual-Cofactor Microsomal Stability Protocol required to accurately assess these compounds.
Mechanistic Analysis: Why 3-Aminopyrazoles Fail
To engineer stability, one must understand the degradation mechanism. Standard microsomal assays often yield false positives for stability because they omit the cofactors required for Phase II metabolism.
The Metabolic Pathway
The 3-aminopyrazole ring exists in tautomeric equilibrium. The unsubstituted ring nitrogens (N1/N2) are nucleophilic. In the presence of UGTs, direct N-glucuronidation occurs rapidly, often rendering the drug inactive and highly hydrophilic, leading to rapid renal excretion.
Figure 1: The dual metabolic fate of 3-aminopyrazoles. Note that without UDPGA supplementation, the major clearance pathway (UGT) is invisible in in vitro assays.
Comparative Guide: 3-Aminopyrazole vs. Bioisosteres
The following table compares the 3-aminopyrazole scaffold with its primary structural alternatives. Data is synthesized from aggregate intrinsic clearance (
| Scaffold Variant | H-Bond Profile (Hinge Binding) | Metabolic Stability (Phase I) | Metabolic Stability (Phase II - UGT) | Synthetic Feasibility | Recommendation |
| 3-Aminopyrazole (Unsub.) | Excellent (DAD) | Moderate | Poor (High N-Glucuronidation) | High | Baseline: Use only if N-substituted. |
| 1-Methyl-3-Aminopyrazole | Good (DA) | Moderate | High (N-methylation blocks UGT) | High | Preferred: Blocks the primary soft spot. |
| 3-Aminopyridine | Moderate (DA) | High | High (Low UGT affinity) | High | Alternative: If hinge binding allows loss of one donor. |
| 3-Aminoisoxazole | Good (DA) | Low (Ring opening risk) | Moderate | Moderate | Risk: Often chemically unstable. |
| 3-Aminoindazole | Excellent (DAD) | Moderate | Moderate (Steric hindrance helps) | Moderate | Fusion Strategy: Stabilizes the tautomer. |
Interpretation of Alternatives
-
N-Alkylation: The most direct fix is blocking the N1-position with a methyl or cyclopropyl group. This eliminates the nucleophilic site required for glucuronidation [1].
-
Pyridine Switch: Switching to 3-aminopyridine removes the susceptible ring nitrogen entirely but alters the hydrogen bond donor/acceptor capability, potentially reducing potency against the kinase target [2].
Experimental Protocol: The "Dual-Cofactor" Assay
Scientific Integrity Warning: A standard NADPH-only microsomal assay is insufficient for 3-aminopyrazoles. You must assess UGT activity. UGT enzymes are located in the lumen of the endoplasmic reticulum; therefore, the microsomal membrane must be permeabilized using Alamethicin to allow the cofactor UDPGA to enter [3].
Reagents Required[1][2]
-
Test System: Pooled Liver Microsomes (Human/Rat/Mouse) - 20 mg/mL protein.
-
Buffer: 100 mM Potassium Phosphate (pH 7.4) + 3 mM MgCl2.
-
Pore-Forming Agent: Alamethicin (50 µg/mg protein).
-
Cofactors:
-
NADPH (1 mM final) - for CYPs.
-
UDPGA (5 mM final) - for UGTs.
-
-
Stop Solution: Ice-cold Acetonitrile with Internal Standard (e.g., Tolbutamide).
Step-by-Step Workflow
Figure 2: Optimized workflow for detecting glucuronidation liabilities. The Alamethicin pre-incubation is the critical control point.
Protocol Validation (Self-Validating System)
To ensure the assay is working correctly, run these controls in parallel:
-
Positive Control (Phase I): Testosterone or Midazolam (High CYP turnover).
-
Positive Control (Phase II): 7-Hydroxycoumarin or Naloxone (High UGT turnover). If Naloxone is stable, your Alamethicin pore-forming step failed.
-
Negative Control: Microsomes without cofactors (checks for chemical instability).
Data Analysis & Decision Making
Calculate the in vitro intrinsic clearance (
Decision Matrix for 3-Aminopyrazoles
| Classification | Action | |
| < 15 | Stable | Proceed to PK (Pharmacokinetics). |
| 15 - 45 | Moderate | Identify metabolites. If UGT-driven, attempt N-alkylation or steric shielding. |
| > 45 | Unstable | Stop. Scaffold hopping required. Consider 3-aminopyridine or indazole. |
Expert Insight: Species Differences
Be aware that rodent UGTs often have broader substrate specificity than human UGTs. A 3-aminopyrazole might appear unstable in Rat Liver Microsomes (RLM) but moderately stable in Human Liver Microsomes (HLM). Always prioritize HLM data for clinical prediction, but RLM data is necessary if you plan to use rats for in vivo efficacy models [4].
References
-
BenchChem. (2025).[1] Comparison of the stability of different substituted aminopyrazoles. Retrieved from
-
Cambridge MedChem Consulting. (2023). Aromatic Bioisosteres and Metabolic Stability. Retrieved from
-
Sygnature Discovery. (2024).[2] Microsomal Clearance & Stability Protocols: Phase I & II. Retrieved from
-
National Institutes of Health (NIH). (2002). Glucuronidation versus oxidation of the flavonoid galangin by human liver microsomes. Drug Metabolism and Disposition.[2][3][4][5][6][7][8] Retrieved from
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- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. nuvisan.com [nuvisan.com]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
